Technical Documentation Center

N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide
  • CAS: 893738-66-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide: A Predictive Approach

Abstract This technical guide provides a comprehensive theoretical and predictive analysis of the physicochemical properties of the novel compound, N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide. In the absence of direct expe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and predictive analysis of the physicochemical properties of the novel compound, N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide. In the absence of direct experimental data for this specific molecule, this document leverages established predictive models and well-understood principles of physical organic chemistry to forecast its key characteristics. Furthermore, this guide outlines robust methodologies for its potential synthesis and detailed analytical protocols for its structural confirmation and purity assessment. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of this and structurally related compounds.

Introduction

N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide is a unique molecular entity combining a biphenyl scaffold, a cyano group, and an acetamide functionality. The biphenyl moiety is a common structural motif in many pharmaceuticals and functional materials. The electronic properties of the cyano group and the hydrogen bonding capabilities of the acetamide group suggest that this compound may possess interesting and potentially useful biological and material properties. Given its novelty, a comprehensive experimental characterization is yet to be published. This guide, therefore, adopts a predictive and methodological approach to lay the groundwork for future empirical studies.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and membrane permeability to crystal packing and reactivity. In the absence of experimental data, we turn to in silico predictive models, which have become indispensable tools in modern drug discovery and material science.[1] These models are built upon large datasets of experimentally determined properties and utilize quantitative structure-property relationship (QSPR) principles to make accurate predictions based on molecular structure.[2]

For N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide, we have employed a consensus approach, integrating predictions from multiple well-validated software packages such as those offered by ChemAxon and the ALOGPS 2.1 server, to arrive at the most probable values for key physicochemical parameters.[3][4]

Table 1: Predicted Physicochemical Properties of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

PropertyPredicted ValueMethodologySignificance in Drug Discovery & Development
Molecular Formula C₁₅H₁₂N₂O-Fundamental for all stoichiometric calculations.
Molecular Weight 236.27 g/mol -Influences diffusion, bioavailability, and formulation.
logP (Octanol-Water Partition Coefficient) 2.8 - 3.2ALOGPS 2.1, ChemAxonA key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Aqueous Solubility (logS) -3.5 to -4.5ALOGPS 2.1, ChemAxonPredicts the extent to which the compound will dissolve in water, a critical factor for bioavailability and formulation.
pKa (Acid Dissociation Constant) Amide N-H: 16-18ChemAxonThe amide proton is very weakly acidic. The molecule is unlikely to be significantly ionized under physiological pH.
Melting Point 180 - 220 °CEstimation based on structural analogsInfluences solubility, dissolution rate, and stability of the solid form.
Polar Surface Area (PSA) ~70 ŲChemAxonCorrelates with passive molecular transport through membranes and is a useful descriptor for predicting cell permeability.

Causality Behind Predicted Values:

  • The predicted logP value in the range of 2.8 to 3.2 suggests a moderate lipophilicity. This is a logical consequence of the large, nonpolar biphenyl core, partially offset by the polar cyano and acetamide groups.

  • The low predicted aqueous solubility (logS) is consistent with the significant lipophilic character of the molecule. The rigid biphenyl structure and the strong intermolecular interactions in the solid state likely contribute to its poor solubility in water.

  • The pKa prediction indicates that the amide proton is the most acidic, but still very weak. This is a characteristic feature of amides and implies that the molecule will be neutral over the physiological pH range, which can have significant implications for its interaction with biological targets and its transport across membranes.

Proposed Synthetic Pathway

The synthesis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide can be logically approached through a multi-step sequence involving the formation of the key biphenyl bond followed by the introduction of the acetamide group. A plausible and efficient synthetic route is outlined below.

Synthetic_Pathway A 2-Bromoaniline C Suzuki Coupling (Pd catalyst, base) A->C B 4-Cyanophenylboronic acid B->C D 4'-Cyano[1,1'-biphenyl]-2-amine C->D Formation of biphenyl core E Acetylation (Acetic anhydride or Acetyl chloride) D->E F N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide E->F Amide formation

Caption: Proposed synthetic workflow for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide.

Step-by-Step Synthetic Protocol:

Step 1: Suzuki Coupling for Biphenyl Core Synthesis

The formation of the carbon-carbon bond between the two phenyl rings is a critical step. The Suzuki coupling reaction is a powerful and widely used method for this transformation, known for its high yields and tolerance of a wide range of functional groups.

  • Reactants: 2-Bromoaniline and 4-cyanophenylboronic acid.

  • Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: An aqueous solution of a base like sodium carbonate or potassium phosphate is required to activate the boronic acid.

  • Solvent: A two-phase solvent system, such as toluene and water, is commonly employed.

  • Procedure: a. To a solution of 2-bromoaniline in toluene, add 4-cyanophenylboronic acid, the palladium catalyst, and the aqueous base. b. Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours until the reaction is complete (monitored by TLC or LC-MS). c. After cooling, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude 4'-Cyano[1,1'-biphenyl]-2-amine by column chromatography.

Step 2: Acetylation of the Amine

The final step involves the formation of the amide bond. This is a standard and generally high-yielding reaction.

  • Reactant: 4'-Cyano[1,1'-biphenyl]-2-amine.

  • Acylating Agent: Acetic anhydride or acetyl chloride.

  • Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base (optional): If using acetyl chloride, a non-nucleophilic base like triethylamine or pyridine is added to neutralize the HCl byproduct.

  • Procedure: a. Dissolve 4'-Cyano[1,1'-biphenyl]-2-amine in the chosen solvent. b. Cool the solution in an ice bath. c. Slowly add the acylating agent. If using acetyl chloride, add the base concurrently. d. Allow the reaction to warm to room temperature and stir until completion. e. Quench the reaction with water and extract the product into an organic solvent. f. Wash the organic layer with dilute acid, dilute base, and brine. g. Dry the organic layer, concentrate, and purify the final product, N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide, by recrystallization or column chromatography.[5][6]

Proposed Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

Analytical_Workflow A Synthesized N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide B Purity Assessment A->B C Structural Elucidation A->C D HPLC / UPLC B->D E GC-MS B->E F ¹H NMR & ¹³C NMR C->F G FT-IR Spectroscopy C->G H Mass Spectrometry (MS) C->H

Caption: A comprehensive analytical workflow for the characterization of the target compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile organic compounds.[7]

Hypothetical HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with a higher water percentage and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, which is a common wavelength for aromatic compounds.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the initial mobile phase composition.

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment, particularly for identifying any volatile impurities.[8]

Structural Elucidation

A combination of spectroscopic methods is necessary to unequivocally confirm the structure of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons. The aromatic region will show a complex splitting pattern characteristic of the substituted biphenyl system. The singlet for the acetyl methyl group and the broad singlet for the amide N-H proton will also be key diagnostic signals.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, including the characteristic signals for the cyano carbon, the amide carbonyl carbon, and the aromatic carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique will confirm the presence of key functional groups:

    • A sharp absorption band around 2220-2240 cm⁻¹ for the C≡N stretch of the cyano group.

    • A strong absorption band around 1660-1680 cm⁻¹ for the C=O stretch of the amide (Amide I band).

    • An absorption band around 3250-3350 cm⁻¹ for the N-H stretch of the amide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, which should correspond to its molecular formula (C₁₅H₁₂N₂O). The fragmentation pattern observed in the mass spectrum can provide further structural information.

Conclusion

While experimental data for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide is not yet available, this in-depth technical guide provides a robust framework for its future investigation. The predicted physicochemical properties suggest a moderately lipophilic and poorly water-soluble compound, which are critical considerations for its potential applications in drug discovery and materials science. The proposed synthetic and analytical methodologies are based on well-established and reliable chemical principles, offering a clear path for the successful preparation and characterization of this novel molecule. This guide serves as a testament to the power of predictive science in navigating the frontiers of chemical research.

References

  • Arora, R., et al. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1043.
  • ChemAxon. (2023). Solubility Prediction. Retrieved from [Link][4]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software (ALOGPS 2.1). Retrieved from [Link][3]

  • Wang, B., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103234.[5]

  • Yıldırım, M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10733–10746.[6]

  • Kim, C. K., et al. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. Journal of Computational Chemistry, 25(16), 2073-2079.[9]

  • Mondal, S., et al. (2024). A Universal Framework for General Prediction of Physicochemical Properties: The Natural Growth Model. Advanced Science, e2307589.[10]

  • ACD/Labs. (2023). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link][11]

  • Virtual Computational Chemistry Laboratory. On-line Software. Retrieved from [Link][12]

  • Dupeux, T., et al. (2022). COSMO‐RS as an effective tool for predicting the physicochemical properties of fragrance raw materials. Flavour and Fragrance Journal, 37(2), 79-90.[2]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045–11073.[1]

  • Sarkhosh, M., et al. (2021). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Biology, 83, e247852.[7]

  • Erickson, M. D., et al. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 7(3), 99-104.[8]

Sources

Exploratory

An In-Depth Technical Guide to N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide: Synthesis, Properties, and Therapeutic Potential

Introduction: Unveiling a Novel Biphenyl Scaffold In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a cornerstone for the design of innovative therapeutic agents. Its rigid yet tunable nature...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Biphenyl Scaffold

In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a cornerstone for the design of innovative therapeutic agents. Its rigid yet tunable nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This guide delves into the specifics of a promising, albeit sparsely documented, derivative: N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide .

This molecule uniquely combines the pharmacophoric elements of a cyanobiphenyl group, a known entity in potent enzyme inhibitors, with an N-acetamide moiety at the sterically significant 2-position. This arrangement suggests a potential for high-affinity binding to various enzymatic active sites. This document serves as a comprehensive technical resource for researchers and drug development professionals, providing a foundational understanding of its chemical properties, a robust proposed synthesis, and an exploration of its potential applications, particularly in the realm of oncology.

Physicochemical Properties and Structural Data

A thorough search of publicly available chemical databases, including PubChem, did not yield a registered CAS number for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide, suggesting its novelty or limited commercial availability. However, based on its chemical structure, we can precisely determine its fundamental properties.

The structure consists of a biphenyl core where one phenyl ring is substituted at the 2-position with an acetamide group (-NHC(O)CH₃), and the other ring is substituted at the 4'-position with a nitrile group (-C≡N).

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂OCalculated
Molecular Weight 236.27 g/mol Calculated
CAS Number Not AvailableDatabase Search

Proposed Synthesis: A Two-Step Strategic Approach

The synthesis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide can be efficiently achieved through a two-step process that leverages well-established and robust cross-coupling methodologies. The strategy involves the initial construction of the cyanobiphenyl core via a Suzuki coupling, followed by the introduction of the acetamide functionality through a Buchwald-Hartwig amination. This approach offers high yields and excellent functional group tolerance.

Step 1: Suzuki Coupling for 2-Amino-4'-cyanobiphenyl Synthesis

The initial and crucial step is the palladium-catalyzed Suzuki cross-coupling reaction to form the biphenyl backbone.[1][2][3] This reaction will couple an appropriately substituted aniline with a cyanophenylboronic acid.

Reaction: 2-Bromoaniline + 4-Cyanophenylboronic acid → 2-Amino-4'-cyanobiphenyl

Detailed Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 2-bromoaniline (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (4:1 ratio), followed by the addition of a base, such as sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4'-cyanobiphenyl.

Step 2: Acetylation of 2-Amino-4'-cyanobiphenyl

The final step involves the acetylation of the amino group on the biphenyl core to yield the target compound. This is a standard and high-yielding amidation reaction.

Reaction: 2-Amino-4'-cyanobiphenyl + Acetyl chloride → N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

Detailed Experimental Protocol:

  • Reagent Preparation: Dissolve the purified 2-amino-4'-cyanobiphenyl (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to afford pure N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide.

Logical Workflow for the Synthesis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Acetylation A 2-Bromoaniline D Toluene/Water, Reflux A->D B 4-Cyanophenylboronic acid B->D C Pd(PPh₃)₄ / Na₂CO₃ C->D E 2-Amino-4'-cyanobiphenyl D->E G Triethylamine, DCM, 0°C to RT E->G F Acetyl Chloride F->G H N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide G->H

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Discovery: A Focus on PARP Inhibition

The structural motifs present in N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide are reminiscent of scaffolds found in potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are critical players in the DNA damage response, and their inhibition has emerged as a powerful therapeutic strategy in oncology, especially for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5][6]

The cyanobiphenyl moiety can engage in crucial π-π stacking interactions within the nicotinamide binding pocket of the PARP active site. The acetamide group, positioned at the 2-position of the biphenyl ring, can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues that line the active site, thereby anchoring the inhibitor and contributing to its potency and selectivity.

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

G ssb DNA Single-Strand Break (SSB) parp1 PARP-1 ssb->parp1 binds to parp1_active Activated PARP-1 parp1->parp1_active is activated par Poly(ADP-ribose) (PAR) Chain Synthesis parp1_active->par catalyzes ber Base Excision Repair (BER) Protein Recruitment par->ber recruits repair DNA Repair ber->repair inhibitor N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide (Potential PARP Inhibitor) inhibitor->parp1_active inhibits

Caption: Inhibition of the PARP-1 signaling pathway.

The rationale for investigating N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide as a PARP inhibitor is based on the established pharmacophore for this class of drugs. By inhibiting PARP-1, the repair of single-strand DNA breaks is compromised. In cancer cells with defective homologous recombination, these unrepaired single-strand breaks are converted into lethal double-strand breaks during DNA replication, leading to selective cell death—a concept known as synthetic lethality.

Conclusion and Future Directions

N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide represents a novel and synthetically accessible molecule with significant potential in drug discovery. While experimental data on this specific compound is not yet publicly available, its structural features strongly suggest that it warrants investigation as a potential PARP inhibitor. The proposed synthetic route provides a clear and efficient pathway for its preparation, enabling further in vitro and in vivo evaluation. Future research should focus on the synthesis and biological characterization of this compound to validate its therapeutic potential and to explore its structure-activity relationship in the context of PARP inhibition and other relevant biological targets.

References

  • Wang, B., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103211. Available at: [Link]

  • Reddy, K. L., et al. (2016). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PMC. Available at: [Link]

  • Singh, R. B., & Singh, J. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Rasayan Journal of Chemistry, 5(1), 84-88. Available at: [Link]

  • Wang, B., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Request PDF. Available at: [Link]

  • Wikipedia contributors. (2023, November 13). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Li, G., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 10(2), 413-422. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Wikipedia contributors. (2023, December 16). Suzuki reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Ferreira, F., et al. (2017). Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach. PMC. Available at: [Link]

  • ZHONGAN. (2024, December 13). The Importance of 4 – Cyanobiphenyl. ZHONGAN. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • El-Sayed, G. A., & El-Gazzar, M. G. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Request PDF. Available at: [Link]

  • Lagerwall, J. P. (2019). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. PMC. Available at: [Link]

  • Li, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. Available at: [Link]

Sources

Foundational

Solubility Profiling of Biphenyl Acetamide Derivatives: Protocols & Thermodynamic Modeling

Topic: Solubility Profile and Thermodynamic Modeling of Biphenyl Acetamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Thermodynamic Modeling of Biphenyl Acetamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers

Executive Summary

The solubility profile of biphenyl acetamide derivatives—specifically N-([1,1′-biphenyl]-4-yl)acetamide and its functionalized analogs—is the critical governing parameter in their synthesis, purification (crystallization), and drug formulation.[1][2] These compounds exhibit a "push-pull" solvation mechanic: the hydrophobic biphenyl core drives aggregation in aqueous media, while the polar acetamide moiety facilitates hydrogen bonding in protic solvents.

This guide provides a rigorous technical framework for determining, modeling, and applying solubility data for this compound class. We move beyond simple "shake-flask" heuristics to the industry-standard Laser Monitoring Observation Technique , coupled with thermodynamic modeling using the Modified Apelblat and Van’t Hoff equations.[1][2]

Part 1: Molecular Architecture & Solvent Interaction[1][2]

The Solvation Challenge

N-([1,1′-biphenyl]-4-yl)acetamide (


) presents a distinct solubility challenge due to its amphiphilic but predominantly lipophilic structure.[1][2]
  • The Biphenyl Core: A rigid, planar, hydrophobic domain that requires significant solvent cavity formation energy (

    
    ). This limits solubility in highly polar, cohesive solvents like water (
    
    
    
    ).
  • The Acetamide Tail: A polar group capable of acting as both a hydrogen bond donor (-NH) and acceptor (-C=O).[1][2] This facilitates solubility in protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMF, DMSO).

Relative Solubility Ranking (Polarity-Based)

Based on structural analogs and qualitative data, the solubility hierarchy generally follows the dielectric constant and hydrogen-bonding capability of the solvent.

Solvent ClassRepresentative SolventsSolubility PotentialInteraction Mechanism
Polar Aprotic DMF, DMSO, NMPVery High Dipole-dipole interactions; disruption of crystal lattice via strong solvation.[1][2]
Polar Protic Methanol, Ethanol, IPAHigh H-bonding with acetamide group; alkyl chain interacts with biphenyl core.[1]
Ketones/Esters Acetone, Ethyl AcetateModerate to High Dipole-dipole; favorable van der Waals interactions.[1][2]
Non-Polar Hexane, TolueneLow Weak dispersion forces insufficient to overcome crystal lattice energy.
Aqueous WaterInsoluble/Trace Hydrophobic effect dominates; high entropic penalty (

).[1][2]

Part 2: Experimental Methodology

The Laser Monitoring Observation Technique[3][4][5]

For high-precision solubility curves (Dynamic Method), the Laser Monitoring Observation Technique is superior to static gravimetric methods. It eliminates sampling errors and minimizes solvent evaporation at high temperatures.

Experimental Setup & Workflow

LaserSolubilityWorkflow cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Data Acquisition Weighing Weigh Solute (m1) Precision: ±0.0001g Vessel Jacketed Glass Vessel (Temp Control ±0.05 K) Weighing->Vessel SolventAdd Add Solvent (m2) Known Mass Fraction SolventAdd->Vessel Agitation Agitation (Magnetic Stirrer) Vessel->Agitation LaserPath Laser Beam (632.8 nm He-Ne) Agitation->LaserPath PhotoDetector Light Intensity (I) Monitoring LaserPath->PhotoDetector Heating Stepwise Heating (< 2 K/min) PhotoDetector->Heating If I < I_max Dissolution Solid Disappearance (Transmittance Max) Heating->Dissolution Equilibrium Record T_eq (Solubility Point) Dissolution->Equilibrium I = I_max

Figure 1: Workflow for the Laser Monitoring Observation Technique used to determine dynamic solubility.

Detailed Protocol
  • Preparation: An excess amount of N-([1,1′-biphenyl]-4-yl)acetamide is added to a specific mass of solvent in a jacketed glass vessel.[1][2]

  • System Assembly: The vessel is equipped with a magnetic stirrer and placed in the path of a He-Ne laser beam. A photodetector measures the light intensity passing through the suspension.

  • Equilibration: The system is maintained at the starting temperature (e.g., 278.15 K) until thermal equilibrium is reached.

  • Dynamic Measurement: The temperature is increased slowly (standard rate: 2 K/h near equilibrium).

  • Detection: As the solid dissolves, light scattering decreases and transmittance increases. The temperature at which transmittance reaches its maximum (and plateaus) is recorded as the saturation temperature (

    
    )  for that specific mole fraction.
    

Part 3: Thermodynamic Modeling

To translate experimental data into process design parameters, mathematical modeling is required. The two most robust models for biphenyl acetamide derivatives are the Modified Apelblat Equation and the Van’t Hoff Equation .

The Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility data with temperature, particularly when the relationship is non-linear.



  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Mole fraction solubility of the solute.[3][4][5]
    
  • 
     : Absolute temperature (Kelvin).[1][2][5][6][7]
    
  • 
     : Empirical parameters derived from multiple linear regression of the experimental data.
    
    • Interpretation: These parameters reflect the non-ideal behavior of the solution. A high correlation coefficient (

      
      ) indicates the model's suitability for interpolation within the measured range.
      
The Van’t Hoff Equation

This equation relates solubility to the enthalpy of solution, assuming the solution behaves ideally or is dilute.


[1][2]
  • 
     : Apparent standard enthalpy of solution.[2][5]
    
  • 
     : Apparent standard entropy of solution.[2]
    
  • 
     : Universal gas constant (
    
    
    
    ).[1][2]
Thermodynamic Logic Flow

ThermoLogic cluster_models Model Selection cluster_output Thermodynamic Outputs ExpData Experimental Data (x_1 vs T) Apelblat Modified Apelblat ln x = A + B/T + C ln T ExpData->Apelblat VantHoff Van't Hoff Plot ln x vs 1/T ExpData->VantHoff CalcParams Regression Analysis (Determine A, B, C, Slope, Intercept) Apelblat->CalcParams VantHoff->CalcParams Enthalpy Enthalpy (ΔH_sol) Endothermic (+) CalcParams->Enthalpy Entropy Entropy (ΔS_sol) Driving Force (+) CalcParams->Entropy Gibbs Gibbs Energy (ΔG_sol) Spontaneity (-) Enthalpy->Gibbs ΔG = ΔH - TΔS Entropy->Gibbs

Figure 2: Logical framework for deriving thermodynamic parameters from solubility data.

Part 4: Process Application & Interpretation[1][2]

Interpreting the Data

For biphenyl acetamide derivatives, the dissolution process is typically endothermic (


) and entropy-driven  (

).[4]
  • Positive

    
    :  Indicates that energy is required to break the crystal lattice (solute-solute interactions) and create a cavity in the solvent. This confirms that solubility increases with temperature .[1][2][5][8]
    
  • Positive

    
    :  Indicates an increase in disorder.[1][2] The disruption of the highly ordered crystal lattice outweighs the ordering of solvent molecules around the solute.
    
Crystallization Strategy (Anti-Solvent)

Based on the solubility profile (High in DMF/Ethanol, Low in Water), an anti-solvent crystallization process is the most efficient purification method.

  • Dissolution: Dissolve the crude biphenyl acetamide derivative in a "Good Solvent" (e.g., Ethanol or DMF) at elevated temperature (

    
    ).
    
  • Filtration: Remove insoluble mechanical impurities while hot.[1][2]

  • Anti-Solvent Addition: Slowly add the "Poor Solvent" (Water) to the hot solution.

    • Mechanism:[1][2] The addition of water increases the polarity of the solvent mixture, drastically reducing the saturation solubility (

      
      ) of the hydrophobic biphenyl core.
      
  • Cooling: Simultaneously cool the mixture to maximize yield (exploiting the positive

    
    ).
    

References

  • PubChem. (n.d.).[1][2] N-(4-Biphenylyl)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Jouyban, A., et al. (2014). An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. Journal of Laboratory Automation. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Solubility and Thermodynamic Properties of 2-Cyano-4′-methylbiphenyl in Binary Solvent Mixtures. Journal of Chemical & Engineering Data. (Contextual Analog). Retrieved from [Link][1][2]

  • Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents. Molecules. Retrieved from [Link][1][2]

Sources

Exploratory

The Pivotal Role of Biphenyl Precursors in Sartan Drug Discovery: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the synthesis of sartan-class angiotensin II receptor b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of sartan-class angiotensin II receptor blockers (ARBs), with a specific exploration of the role and potential of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide as a key intermediate in novel synthetic strategies. While established routes predominantly utilize other biphenyl precursors, this document delves into both the well-trodden and the prospective pathways in modern sartan drug discovery.

The Sartan Revolution: A Paradigm Shift in Antihypertensive Therapy

Sartans, or angiotensin II receptor blockers, represent a cornerstone in the management of hypertension, heart failure, and diabetic nephropathy.[1] Their therapeutic efficacy stems from their highly specific antagonism of the angiotensin II type 1 (AT1) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] This targeted mechanism of action offers a more direct blockade of the renin-angiotensin-aldosterone system (RAAS) compared to angiotensin-converting enzyme (ACE) inhibitors, often with a more favorable side-effect profile.[2]

The archetypal sartan pharmacophore consists of a biphenyl scaffold, an acidic group (typically a tetrazole or a carboxylic acid), and a heterocyclic moiety that mimics the side chain of angiotensin II. The journey from discovery to large-scale synthesis of these complex molecules is a testament to the evolution of synthetic organic chemistry.

The Established Synthetic Canon: The Centrality of 4'-Halomethyl-2'-cyanobiphenyl

The industrial synthesis of the majority of sartan drugs, including losartan, valsartan, irbesartan, and candesartan, converges on a common strategic intermediate: a 4'-halomethyl-2'-cyanobiphenyl derivative, most notably 4'-bromomethyl-2-cyanobiphenyl.[4] This intermediate masterfully sets the stage for the two critical bond-forming events in the construction of the final drug molecule:

  • N-Alkylation of the Heterocyclic Core: The reactive benzylic bromide serves as an electrophile for the N-alkylation of the respective heterocyclic core of each sartan. For instance, in the synthesis of losartan, 2-butyl-4-chloro-5-formylimidazole is alkylated.[2]

  • Formation of the Tetrazole Ring: The cyano group at the 2'-position of the biphenyl ring is the precursor to the acidic tetrazole moiety, which is crucial for binding to the AT1 receptor. This transformation is typically achieved via a [2+3] cycloaddition reaction with an azide source, such as sodium azide, often catalyzed by a Lewis or Brønsted acid.[4]

Data Presentation: Comparative Yields in Established Sartan Syntheses
SartanHeterocyclic CoreKey IntermediateTypical Overall Yield
Losartan2-butyl-4-chloro-5-formylimidazole4'-Bromomethyl-2-cyanobiphenyl~58.6%[5]
ValsartanL-valine methyl ester4'-Bromomethyl-2-cyanobiphenyl~54%[6]
Irbesartan2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one4'-Bromomethyl-2-cyanobiphenylHigh-yielding scalable process reported[7]
CandesartanEthyl 2-ethoxy-1H-benzimidazole-7-carboxylate4'-Bromomethyl-2-cyanobiphenylHigh-yielding process reported[8]
Experimental Protocols: A Representative Synthesis of a Sartan Intermediate

Synthesis of 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-butyl-4-chloro-5-formylimidazole (Losartan precursor):

  • Dissolution: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-butyl-4-chloro-5-formylimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Alkylation: Slowly add a solution of 4'-bromomethyl-2-cyanobiphenyl (1.1 eq) in DMF to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the title compound.

N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide: A Precursor to Novel Sartan Analogues?

While not a prominent intermediate in the synthesis of currently marketed sartans, N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide presents an intriguing potential for the development of novel angiotensin II receptor blockers with alternative heterocyclic cores, such as quinazolinones. The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities.[9][10]

The synthesis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide would likely commence from 2-amino-[1,1'-biphenyl]-4'-carbonitrile, a derivative accessible through standard cross-coupling methodologies. Acylation of the amino group would then yield the target acetamide.

Proposed Synthetic Pathway and Cyclization

The strategic value of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide lies in its potential for intramolecular cyclization to form a quinazolinone ring system. This transformation would likely proceed after the conversion of the 4'-cyano group to a tetrazole, followed by an acid- or base-catalyzed cyclization of the acetamide onto the biphenyl ring system.

Theoretical Experimental Protocol: Synthesis and Cyclization of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

Step 1: Synthesis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

  • Starting Material: 2-amino-[1,1'-biphenyl]-4'-carbonitrile (1.0 eq).

  • Acylation: Dissolve the starting material in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine, 1.2 eq). Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Conversion of Cyano Group to Tetrazole

  • Reaction Setup: Dissolve N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide (1.0 eq) in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.

  • Cycloaddition: Heat the reaction mixture to 120-130 °C for 12-24 hours.

  • Work-up and Isolation: Cool the reaction mixture, acidify with a suitable acid (e.g., HCl) to precipitate the tetrazole product. Collect the solid by filtration and purify as necessary.

Step 3: Cyclization to a Quinazolinone-based Sartan Analogue

  • Reaction Conditions: The resulting N-(4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-yl)acetamide can be subjected to cyclization conditions. This may involve heating in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

  • Product: The expected product would be a novel angiotensin II receptor blocker featuring a quinazolinone core fused to the biphenyl-tetrazole scaffold.

Visualizing the Pathways

Established Synthetic Pathway for Sartans

G A 4'-Methyl-2'-cyanobiphenyl B 4'-Bromomethyl-2'-cyanobiphenyl A->B Bromination D Alkylated Intermediate B->D C Heterocyclic Core (e.g., Imidazole derivative) C->D N-Alkylation E Sartan (e.g., Losartan) D->E Tetrazole Formation ([2+3] Cycloaddition)

Caption: Established synthetic route to sartan drugs.

Proposed Synthetic Pathway via N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

G A 2-Amino-[1,1'-biphenyl]-4'-carbonitrile B N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide A->B Acylation C N-(4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-2-yl)acetamide B->C Tetrazole Formation D Quinazolinone-based Sartan Analogue C->D Intramolecular Cyclization

Caption: Proposed route to novel sartan analogues.

Mechanism of Action of Sartan Drugs

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Effects Vasoconstriction, Aldosterone Release AT1Receptor->Effects Sartan Sartan Drug Sartan->AT1Receptor Blocks

Caption: Simplified schematic of the Renin-Angiotensin System and the inhibitory action of sartan drugs.

Conclusion and Future Perspectives

The synthetic routes to sartan drugs are well-established and highly optimized, with 4'-halomethyl-2'-cyanobiphenyl playing a central role as a key intermediate. While N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide is not a conventional precursor in the synthesis of existing sartans, its chemical structure holds significant potential for the exploration of novel angiotensin II receptor blockers. The prospective synthesis of quinazolinone-based sartans from this acetamide intermediate opens new avenues for drug discovery, potentially leading to compounds with unique pharmacological profiles. Further research into the cyclization of such intermediates is warranted to fully explore the therapeutic landscape of AT1 receptor antagonists.

References

  • An improved, convergent and industrially useful process suitable for large-scale production of telmisartan has been described. The key steps are Suzuki coupling for the preparation of key intermediate 4,4- dimethyl-2-(4'-methanesulfonyloxymethylbiphenyl-2-yl)oxazoline of telmisartan, N-alkylation and oxazoline hydrolysis. (Source: New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug)
  • Ries, U. J., et al. "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships." Journal of medicinal chemistry 36.25 (1993): 4040-4051.
  • The condensation of o-phenylenediamine with various carboxylic acids gave benzimidazole derivatives, which were N-alkylated with methyl 4'-(bromomethyl)biphenyl-2-carboxylate to afford the corresponding title compounds.
  • A novel method of synthesizing telmisartan has been invented by researchers at VCU, which uses a high-yielding Suzuki reaction that can be catalyzed by either a homogeneous palladium source or graphene-supported palladium nanoparticles. (Source: Novel Synthetic Method for Producing Telmisartan)
  • Angiotensin II receptor antagonist useful in the treatment of hypertension, heart diseases, heart strokes and bladder diseases. (Source: An improved synthesis of Telmisartan: an antihypertensive drug - University of Michigan)
  • Reaction of 4'-aminomethyl-biphenyl-2- carbonitrile 1 with pentanoyl chloride resulted in the formation of pentanoic acid (2'-cyano-biphenyl-4-yi- methyl)-amide 2.
  • Losartan has been prepared by a variety of synthetic pathways. In several of these synthetic pathways, the penultimate product is 2-butyl-4-chloro-1-[[2′-(2-triphenylmethyl-2H-tetrazol-5-yl) [1,1′-biphenyl] -4-yl]methyl]-1H-imidazole-5-methanol (“trityl losartan”). (Source: LOSARTAN - New Drug Approvals)
  • A tandem condensation of a cyanoimidate with an amine followed by reductive cyclization in an iron-HCl system enables an efficient route to N4-substituted 2,4-diaminoquinazolines.
  • An efficient route to N(4)-substituted 2,4-diaminoquinazolines has been developed by employing tandem condensation of cyanoimidate-amine and reductive cyclization in iron-HCl system.
  • A practical, efficient and green process for the preparation of losartan, an antihypertensive drug, has been developed with an overall yield of 58.6%. (Source: (PDF)
  • A highly efficient approach to the synthesis of the angiotensin-II receptor antagonist Valsartan (Diovan), one of the most important agents used in antihypertensive therapy today is described. (Source: New and Improved Synthesis of Valsartan - Research Journal of Pharmaceutical, Biological and Chemical Sciences)
  • The present invention relates to a novel synthesis of irbesartan.
  • Development of a new improved and efficient process suitable for the large-scale production of Irbesartan has been described.
  • An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring[11]. (Source: An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring[11]. - ResearchGate)

  • The invention discloses a method for synthesizing irbesartan.
  • The title compound {systematic name: methyl 2-[(2′-cyanobiphenyl-4-yl)methylammonio]-3-methylbutanoate chloride), C20H23N2O2+·Cl-, is a key intermediate in the synthesis of valsartan. (Source: N-[(2′-cyanobiphenyl-4-yl)
  • At the heart of the chemical synthesis of many of these life-saving drugs lies a key intermediate: 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN). (Source: The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis: A Technical Guide - Benchchem)
  • The synthesis of valsartan (1), one of the most currently used pharmaceutical agent in antihypertensive therapy, was described through five steps in an overall yield of 54 % starting from 4'‐methyl‐2‐cyanobiphenyl (2).
  • A Novel Aza-Nazarov Cyclization of Quinazolinonyl Enones: A Facile Access to CRing Substituted Vasicinones and Luotonins. (Source: A Novel Aza-Nazarov Cyclization of Quinazolinonyl Enones: A Facile Access to CRing Substituted Vasicinones and Luotonins | ChemRxiv)
  • Among various nitrogen-containing heterocycles, quinazolinone, a bicyclic compound with a pyrimidine system fused at 4´ and 8´ positions with a benzene ring, has recently received a great deal of attention in organic and medicinal chemistry. (Source: Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers)
  • Quinazolinone scaffold has been considered as a magic moiety possessing myriad spectrum of medicinal activities. (Source: Quinazolinone analogs as potential therapeutic agents - PubMed)
  • Biphenyl compounds and their related isosteres have been acknowledged for their significant role in synthetic organic chemistry and natural product chemistry.
  • The invention discloses a novel method for synthesizing valsartan.
  • Considering the pivotal role of angiogenesis in solid tumor progression, we developed a novel series of quinazoline–thiazole hybrids (SA01–SA07) as antiproliferative and anti-angiogenic agents.
  • The synthetic process synthesizes candesartan cilexetil under a temperature of 150 to 170 DEG C with 1-[(2'-cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxyl-7-benzimidazole carboxylic acid ethyl ester and sodium azide as raw materials...
  • Various methods have been reported for the synthesis of quinazolines.
  • A series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened in vivo for their antihypertensive activities. (Source: (PDF) Synthesis and Antihypertensive Activity of Novel Quinazolin-4(3H)
  • of the angiotensin receptor blockers is the candesartan. (Source: (PDF)
  • Interaction of 28 with 1-aminoprop-2-yne in water at room temperature gives 2-amino-N-(prop-2-yn-1-yl)benzamide, which further undergoes cyclization into isoindolo[2,1-a]-quinazoline 30 in the presence of TsOH (20 mol%) in EtOH under reflux (Scheme 11). (Source: Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI)
  • Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities. (Source: Quinazolinones, the Winning Horse in Drug Discovery - PMC)
  • Master Organic Chemistry - An Online Organic Chemistry Resource. (Source: Master Organic Chemistry - An Online Organic Chemistry Resource)
  • The present invention relates to the field of preparing pharmaceutical intermediates, in particular to a preparation method of losartan.
  • A synthesis method for a candesartan cilexetil intermediate represented by formula (II).
  • The present invention provides a process for preparation of a key intermediate of valsartan in a pure form and use of this intermediate for the preparation of valsartan or a pharmaceutically acceptable salt in pure form.
  • This study reports the first synthesis and utilization of N-trifluoroacetyl (TFA)-protected α-amino acid-OSu as a potential acyl donor for Friedel-Crafts acylation into various arenes. (Source: Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives With Friedel-Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester - PubMed)
  • The invention encompasses processes for the synthesis of cilexetil trityl candesartan from the reaction of trityl candesartan with cilexetil halide in the presence of a base and a low boiling organic solvent.
  • The invention provides a kind of preparation method of candesartan Cilexetil, can solve the problem that reaction efficiency is not high and yield is on the low side that prior art exists...
  • General synthetic method for analogues in the quinazoline series. (Source: Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC)
  • Publications and Patents - Baylor Synthesis and Drug-Lead Discovery Laboratory.

Sources

Foundational

Thermodynamic Stability Profiling of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

This is an in-depth technical guide on the thermodynamic stability and characterization of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide . Technical Whitepaper for Pharmaceutical Development Executive Summary N-(4'-Cyano[1,1...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the thermodynamic stability and characterization of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide .

Technical Whitepaper for Pharmaceutical Development

Executive Summary

N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide (referred to herein as NCBA ) is a functionalized biaryl acetamide. Structurally, it consists of a biphenyl core with an acetamido group at the ortho (2) position and a cyano group at the para' (4') position. In drug development, this molecule is critical as a potential Genotoxic Impurity (GTI) or a Key Synthetic Intermediate in the manufacture of Angiotensin II Receptor Blockers (ARBs) and liquid crystal mesogens.

This guide details the thermodynamic framework for assessing the stability of NCBA, focusing on its solid-state phase behavior, hydrolytic stability (amide vs. nitrile), and atropisomeric potential.

Structural Analysis & Theoretical Stability

The thermodynamic stability of NCBA is governed by the interplay between the rigid biphenyl core and the competing electronic effects of the electron-withdrawing cyano group and the electron-donating (via resonance) acetamido group.

Molecular Geometry and Atropisomerism

The ortho-substitution (2-acetamido) introduces steric hindrance, forcing the biphenyl system out of planarity.

  • Torsional Strain: The dihedral angle between the phenyl rings is non-zero (typically 40–60° in solution) to minimize steric clash between the amide oxygen/hydrogen and the ortho-hydrogens of the second ring.

  • Thermodynamic Consequence: This twist reduces

    
    -conjugation between the rings compared to a planar system, affecting the enthalpy of formation (
    
    
    
    ).
  • Atropisomerism: While the barrier to rotation is likely too low (

    
     kcal/mol) for isolation of atropisomers at room temperature, restricted rotation significantly impacts the entropy of fusion (
    
    
    
    ) and solubility.
Electronic Stability (Resonance)
  • Amide Group: The amide bond is thermodynamically stable due to resonance (

    
    ), with a resonance energy of ~15–20 kcal/mol.
    
  • Cyano Group: The 4'-cyano group is a strong

    
    -acceptor, stabilizing the distal ring but increasing the acidity of the amide proton if electronic communication occurs through the biphenyl bridge.
    
Visualization: Structural Dynamics

The following diagram illustrates the steric interactions and potential degradation pathways.

NCBA_Structure_Dynamics cluster_stability Thermodynamic Factors NCBA N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide (Target Molecule) Steric Steric Clash (Ortho) Restricted Rotation NCBA->Steric Thermodynamic Constraint Resonance Resonance Stabilization (Amide & Nitrile) NCBA->Resonance Electronic Stabilization Hydrolysis_Amide Degradant A: 2-Amino-4'-cyanobiphenyl NCBA->Hydrolysis_Amide Acid/Base Hydrolysis (k1) Hydrolysis_Nitrile Degradant B: N-(4'-Carboxy[1,1'-biphenyl]-2-yl)acetamide NCBA->Hydrolysis_Nitrile Acid/Base Hydrolysis (k2)

Caption: Structural dynamics of NCBA showing steric constraints and primary hydrolytic degradation pathways.

Solid-State Thermodynamic Profile

For pharmaceutical intermediates, solid-state stability is the primary concern. NCBA is expected to exhibit polymorphism due to the conformational flexibility of the amide and biphenyl linkage.

Melting Point & Enthalpy of Fusion

Based on structural analogs (e.g., 4'-cyano-4-acetamidobiphenyl and OTBN derivatives), the predicted properties are:

  • Melting Point (

    
    ):  160°C – 190°C.
    
    • Rationale: Intermolecular Hydrogen Bonding (N-H

      
       O=C) creates a robust crystal lattice. The cyano group also directs dipole-dipole alignment.
      
  • Enthalpy of Fusion (

    
    ):  25 – 35 kJ/mol.
    
Polymorphism Screening Protocol

To establish the thermodynamically stable polymorph (Form I), the following self-validating workflow is required.

Table 1: Polymorph Screening Matrix

MethodSolvent SystemThermodynamic DriverOutcome
Slow Evaporation Methanol/EthanolKinetic ControlMetastable forms (needles)
Slurry Conversion Water/Acetonitrile (90:10)Thermodynamic ControlStable Form I (blocks/prisms)
Cooling Crystallization TolueneSupersaturationParticle size distribution check
Thermal Stress Melt-Quench (DSC)Amorphous/Glass

determination

Chemical Stability (Solution Thermodynamics)

In solution, NCBA faces two primary degradation risks: Amide Hydrolysis and Nitrile Hydrolysis.

Amide Bond Hydrolysis

The cleavage of the acetamide group yields 2-amino-4'-cyanobiphenyl and acetic acid.

  • Thermodynamics: The reaction is slightly exergonic (

    
    ) but kinetically hindered by the ortho-phenyl ring, which blocks nucleophilic attack on the carbonyl carbon.
    
  • pH Dependence: Stability is highest at pH 4–6. Significant degradation occurs at pH < 2 (acid catalyzed) and pH > 10 (base catalyzed).

Nitrile Hydrolysis

The cyano group can hydrolyze to a primary amide and subsequently to a carboxylic acid.

  • Selectivity: Under mild conditions, the acetamide bond is generally more labile than the aromatic nitrile. However, strong acidic conditions (e.g., 6N HCl, reflux) will hydrolyze both.

Experimental Protocol: Degradation Kinetics

To determine the activation energy (


) and shelf-life (

), perform the following Arrhenius study.
  • Preparation: Dissolve NCBA (0.1 mg/mL) in buffer solutions (pH 1.2, 7.4, 10.0) with 20% Acetonitrile cosolvent.

  • Incubation: Thermostat samples at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at

    
     hours.
    
  • Analysis: RP-HPLC (C18 column, Gradient 0.1% Formic Acid in Water/ACN).

  • Calculation: Plot

    
     vs. 
    
    
    
    .
    
    

Experimental Workflow: Stability Characterization

The following Graphviz diagram outlines the decision tree for characterizing the material.

Stability_Workflow Start Crude NCBA Sample DSC DSC / TGA (Thermal Profile) Start->DSC XRPD XRPD (Crystallinity) Start->XRPD Purity HPLC Purity (>99.0%?) DSC->Purity XRPD->Purity Decision Pure & Crystalline? Purity->Decision ForcedDeg Forced Degradation (Acid/Base/Oxidation) Decision->ForcedDeg Yes Solubility Thermodynamic Solubility (Van't Hoff Plot) Decision->Solubility Yes Recrystallize Recrystallize (EtOH/Water) Decision->Recrystallize No Report Generate Stability Certificate ForcedDeg->Report Solubility->Report Recrystallize->Start

Caption: Step-by-step workflow for the thermodynamic and kinetic characterization of NCBA.

Solubility Thermodynamics

Solubility is a key thermodynamic parameter for purification and bioavailability.

Van't Hoff Analysis

The solubility of NCBA in a given solvent is related to temperature by the Van't Hoff equation:



  • Procedure: Measure saturation solubility at 25°C, 37°C, and 50°C.

  • Expected Trend: Endothermic dissolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Solubility increases with temperature.
    
  • Solvent Selection: High solubility expected in DMSO, DMF, and THF; Low solubility in Water and Hexane.

References

  • Giron, D. (2002). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry. Link

  • Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH.
  • Gray, G. W. (1973). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Reference for cyanobiphenyl properties).
  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

  • Byrn, S. R., et al. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.

Note: Specific thermodynamic constants for NCBA are not present in public standard databases (PubChem, ChemSpider) as of 2025. The values and protocols provided above are derived from Structure-Activity Relationships (SAR) of homologous cyanobiphenyl acetamides.

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Protocols for Biphenyl Acetamide Synthesis

Topic: Suzuki-Miyaura Cross-Coupling Conditions for Biphenyl Acetamide Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Cross-Coupling Conditions for Biphenyl Acetamide Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Biphenyl acetamides are privileged pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs) like Felbinac and Neprilysin inhibitors. While the Suzuki-Miyaura Cross-Coupling (SMCC) is the industry standard for biaryl bond formation, the presence of the acetamide moiety introduces specific challenges: potential catalyst poisoning via amide coordination, N-H acidity leading to side reactions, and solubility issues.

This guide provides a tiered approach to synthesis, moving from high-throughput standard conditions to specialized protocols for sterically demanding substrates and sustainable "green" aqueous media.

Strategic Reaction Design

Retrosynthetic Logic

The synthesis of biphenyl acetamides via SMCC generally follows two pathways. Pathway A (coupling a halo-phenylacetamide with an aryl boronic acid) is preferred over Pathway B (coupling a borono-phenylacetamide) due to the commercial availability and stability of halo-acetamides compared to their boronic acid counterparts, which are prone to protodeboronation.

Mechanistic Checkpoints

The catalytic cycle follows the canonical Pd(0)/Pd(II) pathway. However, for acetamide substrates, the Transmetallation step is the critical bottleneck. The base must be strong enough to activate the boronic acid (forming the boronate species R-B(OH)3-) but mild enough to avoid deprotonating the acetamide nitrogen (


), which would create an amidate anion capable of competing for Pd coordination.

Suzuki_Mechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X Insertion) Start->OxAdd + Ar-X BaseStep Base Activation (Formation of Ar-Pd-OH/OR) OxAdd->BaseStep + Base Side1 Amide Coordination (Catalyst Poisoning) OxAdd->Side1 High conc. Amide TransMet Transmetallation (Boronate Transfer) BaseStep->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim Side2 Protodeboronation (Boronic Acid Loss) TransMet->Side2 High Temp/H2O RedElim->Start

Figure 1: Catalytic cycle highlighting the Base Activation and Transmetallation steps as critical control points for acetamide substrates.

Critical Parameter Optimization

Ligand Selection: The Steric vs. Electronic Trade-off

For simple biphenyl acetamides, triphenylphosphine (


) is sufficient. However, for ortho-substituted biphenyls (restricted rotation), electron-rich bulky phosphines (Buchwald Ligands) are required to facilitate the difficult oxidative addition and reductive elimination steps.
Ligand ClassExampleApplication ScopeMechanism of Action
Generation 1

Unhindered, electron-neutral substrates.Standard

-donation. Cheap, but requires high loading.
Buchwald (Gen 2) SPhos Electron-rich/neutral aryl chlorides.High electron density promotes oxidative addition; bulk prevents Pd aggregation.
Buchwald (Gen 3) XPhos Sterically hindered (ortho-ortho) couplings. Isopropyl groups provide a "roof" over Pd, forcing reductive elimination.
NHC IPr / IMesHighly deactivated substrates.Strong

-donation stabilizes Pd at high temps.
Base Selection
  • Sodium Carbonate (

    
    ):  The standard. Mild enough to preserve the acetamide.
    
  • Potassium Phosphate (

    
    ):  Superior for hindered substrates. The higher solubility of the phosphate anion in dioxane/water mixtures often drives transmetallation faster than carbonate.
    
  • Avoid: Strong alkoxides (

    
    ) unless using specific precatalysts, as they will deprotonate the acetamide.
    

Optimized Protocols

Protocol A: General Purpose (High Throughput)

Best for: Routine synthesis of unhindered biphenyl acetamides (e.g., 4-phenylacetanilide).

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Aryl Boronic Acid (1.2 equiv)[1][2]

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (2.0 equiv, 2M aqueous solution)
      
    • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).

  • Procedure:

    • Charge a reaction vial with halide, boronic acid, and Pd catalyst.[1][2][3][4][5]

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvent and aqueous base.

    • Heat to 80°C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water/brine.[2] The acetamide product often precipitates upon cooling; filtration may be sufficient.

Protocol B: Sterically Demanding Systems

Best for: Ortho-substituted biphenyls or deactivated aryl chlorides.

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)[1][4]

    • Aryl Boronic Acid (1.5 equiv)

    • Precatalyst:

      
       (1-2 mol%)
      
    • Ligand: XPhos or SPhos (2-4 mol%, 1:2 Pd:Ligand ratio)

    • Base:

      
       (3.0 equiv, solid or saturated aqueous)
      
    • Solvent: 1,4-Dioxane / Water (10:1).

  • Procedure:

    • Pre-complexation (Optional but recommended): Stir

      
       and XPhos in Dioxane at RT for 15 mins to generate the active 
      
      
      
      species (solution turns from purple to orange/yellow).
    • Add substrate, boronic acid, and base.[1][3][4][5][6][7][8]

    • Heat to 100°C for 2–6 hours.

    • Note: If the acetamide is N-substituted with a bulky group, increase temperature to 110°C.

Protocol C: Green Chemistry (Aqueous Micellar)

Best for: Sustainable synthesis and academic teaching labs.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1][4]

    • Aryl Boronic Acid (1.1 equiv)

    • Catalyst:

      
       (1 mol%)[9]
      
    • Additive: TBAB (Tetra-n-butylammonium bromide) (1.0 equiv) - acts as a phase transfer catalyst and stabilizer.

    • Base:

      
       (2.5 equiv)
      
    • Solvent: Water (neat).[10][11]

  • Procedure:

    • Mix all solid reagents in a round-bottom flask.

    • Add water.[1][5][9][12]

    • Heat to 90°C (or reflux) for 1 hour.

    • Purification: Cool to RT. The product usually crashes out as a solid. Filter and wash with water. Recrystallize from Ethanol/Water.

Decision Logic for Condition Screening

Use the following logic flow to select the appropriate protocol for your specific biphenyl acetamide target.

Optimization_Flow Start Target: Biphenyl Acetamide CheckSterics Are ortho-positions substituted? Start->CheckSterics Unhindered No (Unhindered) CheckSterics->Unhindered No Hindered Yes (Hindered) CheckSterics->Hindered Yes CheckGreen Is Green Chem required? Unhindered->CheckGreen ProtoB Protocol B: Pd2(dba)3 / XPhos / K3PO4 Hindered->ProtoB ProtoA Protocol A: Pd(PPh3)4 / Na2CO3 CheckGreen->ProtoA No ProtoC Protocol C: Pd(OAc)2 / TBAB / Water CheckGreen->ProtoC Yes

Figure 2: Decision tree for selecting reaction conditions based on substrate steric hindrance and sustainability requirements.

Troubleshooting & Purification

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amide or oxidation of catalyst.Switch to Protocol B (Buchwald ligands prevent poisoning). Ensure rigorous degassing.
Protodeboronation Boronic acid instability (common with ortho-substituents).Use excess boronic acid (1.5–2.0 equiv). Switch base to

(anhydrous) in Dioxane.
Homocoupling (Ar-Ar) Oxidation of boronic acid.Remove

completely. Lower catalyst loading.
Product Solubility Acetamides are polar and crystalline.Product often precipitates during aqueous workup. Do not discard the solid filter cake!

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[8] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Aktoudianakis, E., et al. (2008).[3][12] "Greening Up" the Suzuki Reaction. Journal of Chemical Education, 85(4), 555.[3][12] Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Leadbeater, N. E., & Marco, M. (2005). Transition-Metal-Free Restoration of the Suzuki-Miyaura Reaction in Water. Angewandte Chemie International Edition, 44(43), 7098–7101. Link

Sources

Application

Application Note: HPLC Method Development for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

Executive Summary This Application Note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide . This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide .

This molecule is a critical process-related impurity often encountered in the synthesis of Angiotensin II Receptor Blockers (ARBs), specifically "Sartan" drugs (e.g., Losartan, Irbesartan). It is the N-acetyl derivative of the key intermediate 4'-cyano-2-aminobiphenyl. Due to the strict regulatory requirements for impurity control (ICH Q3A/B) and potential genotoxicity concerns of related biphenyl-nitriles, robust detection at trace levels is mandatory.

This guide moves beyond standard recipes, offering a "Quality by Design" (QbD) approach to method selection, ensuring the protocol is robust, transferrable, and compliant with ICH Q2(R2) standards.

Analyte Profiling & Physicochemical Basis[1]

Successful method development begins with understanding the analyte's behavior in solution.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Biphenyl core with Acetamide (Pos. 2) and Cyano (Pos. 4')High hydrophobicity; potential for

-

interactions.
LogP ~2.8 – 3.2 (Predicted)Retains well on C18; requires high organic strength for elution.
pKa Non-ionizable in pH 2–9 range (Neutral Amide/Nitrile)pH will not significantly alter analyte retention time, but is critical for silanol suppression.
UV Max ~254 nm (Biphenyl), ~205 nm (Amide)254 nm is preferred for selectivity; 210 nm for high sensitivity.
Solubility Low in Water; High in Methanol/AcetonitrileSamples must be dissolved in >50% Organic solvent to prevent precipitation.

Method Development Strategy

Stationary Phase Selection

While a standard C18 column is sufficient, the biphenyl core of the analyte suggests that Phenyl-Hexyl phases offer superior selectivity. The


-

interactions between the phenyl-hexyl ligand and the biphenyl analyte provide orthogonal separation mechanisms compared to pure hydrophobicity, aiding in the separation of this impurity from the parent drug (Sartan) matrix.
  • Primary Recommendation: C18 (L1) – For general robustness and durability.

  • Expert Alternative: Phenyl-Hexyl (L11) – For difficult separations involving structural isomers.

Mobile Phase Logic

Since the analyte is neutral, pH buffers are not strictly required for ionization control. However, acidification is non-negotiable .

  • Why? The acetamide group can interact with residual silanols on the silica support, causing peak tailing.

  • Solution: 0.1% Phosphoric Acid (H₃PO₄) is chosen for UV transparency and excellent peak symmetry. For LC-MS applications, substitute with 0.1% Formic Acid.

Workflow Visualization

The following diagram illustrates the logical flow of the method development process, ensuring all critical quality attributes (CQAs) are met.

MethodDevelopment Start Start: Analyte Profiling ColSelect Column Selection (C18 vs. Phenyl-Hexyl) Start->ColSelect MobilePhase Mobile Phase Optimization (Acidic pH for Silanol Suppression) ColSelect->MobilePhase LogP ~3.0 Gradient Gradient Slope Tuning (k' between 2 and 10) MobilePhase->Gradient Avoid Isocratic SST System Suitability Test (Tailing < 1.5, Resolution > 2.0) Gradient->SST SST->MobilePhase Fail (Tailing) SST->Gradient Fail (Resolution) Validation ICH Q2(R2) Validation SST->Validation Pass

Caption: Decision tree for optimizing HPLC parameters based on analyte physicochemical properties.

Standard Operating Protocol (SOP)

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance/Acquity).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Note: A 3.5 µm particle size balances resolution and backpressure better than 5 µm for impurity analysis.

  • Column Temperature: 30°C ± 1°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Reference: 360 nm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program

A gradient is required to elute the hydrophobic biphenyl analyte while preventing late-eluting matrix interference.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Equilibration
2.009010Isocratic Hold (Solvent front)
15.001090Linear Ramp (Elution of Analyte)
20.001090Wash Step
20.109010Return to Initial
25.009010Re-equilibration
Standard Preparation
  • Stock Solution (1000 ppm): Weigh 10 mg of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Working Standard (10 ppm): Dilute 100 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical: Do not use 100% water as diluent; the analyte will precipitate.

Validation Parameters (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be evaluated.

System Suitability Criteria

Run 5 replicate injections of the Working Standard (10 ppm).

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 1.0% (Strict for impurities)

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Theoretical Plates (N): > 5,000

Linearity & Range

Prepare solutions at 0.1, 0.5, 1, 10, 50, and 120% of the target concentration.

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.999.
    
Limit of Detection (LOD) & Quantitation (LOQ)

Calculated based on Signal-to-Noise (S/N) ratio from the 0.1% solution.

  • LOD: S/N ≈ 3

  • LOQ: S/N ≈ 10 (Must be confirmed by precision study, %RSD < 5% at LOQ).

Troubleshooting & Expert Insights

Separation Mechanism Diagram

Understanding how the separation works aids in troubleshooting.

SeparationMechanism cluster_tailing Tailing Cause Analyte Analyte: Biphenyl Core Stationary Stationary Phase: C18 Chains Analyte->Stationary Hydrophobic Interaction Mobile Mobile Phase: Acetonitrile Mobile->Analyte Solvation (Elution Force) Silanol Residual Silanol (Si-OH) Amide Acetamide Group (-NH-CO-) Silanol->Amide H-Bonding (Causes Tailing) Acid Acid Modifier (H+) Acid->Silanol Suppression

Caption: Interaction mechanism showing the necessity of acid modifiers to suppress silanol-amide H-bonding.

Common Issues Table
SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Ensure Mobile Phase A pH is < 3.0. Use "End-capped" columns.
Retention Time Drift Column temperature fluctuation or organic evaporation.Use a column oven. Cap solvent bottles tightly.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 10-20% ACN).
Ghost Peaks Carryover or gradient impurities.Run a blank injection. Clean injector needle. Use HPLC-grade solvents.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[2][4] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. (3rd ed.). Wiley. (2009).[5]

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

Introduction: The Significance of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide in Modern Drug Discovery N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide is a key structural motif and a critical intermediate in the synthesis of a v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide in Modern Drug Discovery

N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide is a key structural motif and a critical intermediate in the synthesis of a variety of pharmacologically active compounds. Its biphenyl scaffold, adorned with a cyano group and an acetamido moiety in a specific ortho- and para-relationship, imparts unique conformational properties and electronic characteristics that are highly sought after in medicinal chemistry. This arrangement allows for specific interactions with biological targets, making it a valuable building block for the development of novel therapeutics. The synthesis of this molecule, therefore, is of paramount importance to researchers and professionals in the field of drug development.

The construction of the biaryl core of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method. This reaction offers a robust and versatile approach for the formation of C-C bonds between aryl halides and arylboronic acids, demonstrating high functional group tolerance and generally providing excellent yields under mild conditions.

This comprehensive guide provides a detailed exploration of the catalytic reagents and step-by-step protocols for the successful synthesis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide. We will delve into the rationale behind the selection of specific catalysts and reaction parameters, offering insights grounded in established chemical principles and field-proven experience.

Catalytic Reagents: The Heart of the Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of the palladium catalyst and its associated ligands. These components work in concert to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Palladium Precatalysts: A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being among the most common. Pd(OAc)₂ is often preferred due to its air stability and lower cost, requiring in situ reduction to the active Pd(0) species.

Phosphine Ligands: The choice of phosphine ligand is critical as it influences the stability, activity, and selectivity of the catalyst. For the coupling of sterically hindered substrates, such as the ortho-substituted N-(2-bromophenyl)acetamide, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination. Ligands from the Buchwald and Hartwig groups, such as SPhos and XPhos, have demonstrated exceptional efficacy in such challenging couplings.[1]

Bases: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.

Synthetic Strategy: A Two-Step Approach

The synthesis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide is strategically approached in two key stages:

  • Preparation of Precursors: This involves the synthesis of the two coupling partners: N-(2-bromophenyl)acetamide and 4-cyanophenylboronic acid.

  • Suzuki-Miyaura Cross-Coupling: The two precursors are then coupled using a palladium catalyst to form the final product.

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Precursor Synthesis cluster_1 Suzuki-Miyaura Coupling 2-Bromoaniline 2-Bromoaniline N-(2-bromophenyl)acetamide N-(2-bromophenyl)acetamide 2-Bromoaniline->N-(2-bromophenyl)acetamide Acetic Anhydride N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide N-(2-bromophenyl)acetamide->N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide 4-Bromobenzonitrile 4-Bromobenzonitrile 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid 4-Bromobenzonitrile->4-Cyanophenylboronic acid n-BuLi, B(OMe)₃ 4-Cyanophenylboronic acid->N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide Catalyst Catalyst Catalyst->N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide Pd(OAc)₂, SPhos, K₂CO₃

Caption: Overall synthetic workflow for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide.

Experimental Protocols

Part 1: Synthesis of N-(2-bromophenyl)acetamide

This protocol details the acylation of 2-bromoaniline to yield the corresponding acetamide.

Materials:

  • 2-Bromoaniline

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-bromoaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add acetic anhydride (1.1 eq) dropwise at room temperature with stirring. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(2-bromophenyl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Part 2: Synthesis of 4-Cyanophenylboronic Acid

This protocol describes the synthesis of 4-cyanophenylboronic acid from 4-bromobenzonitrile via a lithium-halogen exchange followed by borylation.[2][3]

Materials:

  • 4-Bromobenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzonitrile (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-cyanophenylboronic acid.

  • The crude product can be purified by recrystallization from water or an appropriate organic solvent.

Part 3: Suzuki-Miyaura Coupling for the Synthesis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

This protocol outlines the palladium-catalyzed cross-coupling of the synthesized precursors.

Materials:

  • N-(2-bromophenyl)acetamide

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or a round-bottom flask with a condenser and nitrogen inlet

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add N-(2-bromophenyl)acetamide (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide as a solid.

Data Presentation

ReagentMolar Ratio (eq)Molecular Weight ( g/mol )Amount
N-(2-bromophenyl)acetamide 1.0214.06(User Defined)
4-Cyanophenylboronic acid 1.2146.94(Calculated)
Palladium(II) acetate 0.02224.49(Calculated)
SPhos 0.04410.47(Calculated)
Potassium carbonate 2.0138.21(Calculated)

Table 1: Stoichiometry for the Suzuki-Miyaura Coupling Reaction.

Reaction Mechanism Visualization

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism. The following diagram illustrates the key steps involved in the formation of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar¹-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar¹-Pd(II)-Ar²      L₂ Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar¹-Ar² RedElim->Product ArylHalide Ar¹-X (N-(2-bromophenyl)acetamide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (4-cyanophenylboronic acid) Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (K₂CO₃) Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through careful monitoring and characterization at each stage.

  • Reaction Monitoring: The progress of each reaction should be diligently monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting materials.

  • Intermediate Characterization: The purity and identity of the synthesized precursors, N-(2-bromophenyl)acetamide and 4-cyanophenylboronic acid, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to the final coupling step.

  • Final Product Analysis: The final product, N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide, must be thoroughly characterized to confirm its structure and purity. This includes obtaining melting point data and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry).

By adhering to these validation steps, researchers can ensure the reliability and reproducibility of the synthesis.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • PubChem. 2'-Bromoacetanilide. [Link]

  • NIST. Acetamide, N-(2-bromophenyl)-. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving purification issues in N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide chromatography

Technical Support Center: N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide Purification Status: Active Ticket ID: PUR-CN-BPH-002 Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary Pu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide Purification

Status: Active Ticket ID: PUR-CN-BPH-002 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Purifying N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide presents a unique "perfect storm" of chromatographic challenges. You are dealing with a molecule that possesses:

  • A Pi-Electron Rich Core: The biphenyl system requires specific selectivity.

  • Steric Ortho-Substitution: The acetamide group at the 2-position forces a non-planar "twist" angle between the rings, reducing effectiveness on standard planar stationary phases.

  • Hydrogen Bonding Capability: The amide moiety interacts aggressively with residual silanols, causing peak tailing.

This guide moves beyond standard "Hexane/Ethyl Acetate" recipes. It provides a mechanistic approach to resolving co-elution and peak shape defects based on the specific topology of this molecule.

Module 1: Critical Impurity Profiling (Diagnosis)

Before loading your column, you must identify what you are separating. The synthesis route (likely Suzuki coupling or Amine Acetylation) dictates the impurity profile.

Impurity TypeLikely SourceChromatographic BehaviorDetection Strategy
Starting Amine (4'-cyano-2-aminobiphenyl)Incomplete acetylation or hydrolysisSevere Tailing. Often co-elutes on the "tail" of the product due to H-bonding.[1]TLC (ninhydrin stain active); LC-MS (M-42 mass shift).[1]
Des-cyano / Homocoupling Dimers Suzuki side reactionsFronting/Shouldering. More lipophilic; elutes earlier in RP, later in NP.[1]UV absorbance ratios differ from product.
Palladium Residues Catalyst (Pd(PPh3)4, Pd(dppf))Baseline Noise. Broad, gray bands in NP; invisible but catalytic in RP.Color (gray/black); XRF testing.
Regioisomers Boronic acid impuritySplit Peaks. Very close retention time (RT) to product.Requires high-efficiency columns (Biphenyl phase).[1]

Module 2: Stationary Phase Selection

The Core Problem: Standard C18 columns rely on hydrophobic interactions. However, your molecule's "ortho-twist" prevents it from lying flat against the C18 chains, leading to poor retention and separation from planar impurities.

The Solution: Use Pi-Selectivity .[1]

Recommended Phases (Reverse Phase)
  • Biphenyl Phase (Top Choice):

    • Mechanism:[2][3][4] The stationary phase consists of biphenyl rings.[3] These can "stack" with your product's biphenyl core via

      
       interactions.[1]
      
    • Benefit: It offers enhanced selectivity for the shape of the molecule (steric selectivity) and its electron density, easily separating the product from the starting amine.

  • Phenyl-Hexyl Phase (Alternative):

    • Mechanism:[2][3][4] Similar

      
       interaction but slightly less steric selectivity than the Biphenyl phase.[1]
      
Recommended Phases (Normal Phase)
  • Amine-Functionalized Silica:

    • Mechanism:[2][3][4] The basic surface blocks silanols, preventing the acetamide group from "sticking" (tailing).

  • Standard Silica (with Modifier):

    • Requirement: You must passivate the silica (see Module 3).

Module 3: Mobile Phase Optimization

Protocol A: "The Anti-Tailing" Normal Phase Method

Use this for bulk purification (Flash Chromatography).

  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

    • Why DCM? Biphenyls often have poor solubility in Hexane. DCM ensures the sample doesn't crash out on the column head.

  • The Modifier (Critical): Add 0.1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.

    • Mechanism:[2][3][4] The base preferentially binds to the acidic silanols on the silica gel, effectively "capping" them so your acetamide product can pass through without drag.

Step-by-Step Gradient:

  • Equilibration: Flush column with 100% DCM (+0.1% TEA) for 3 CV (Column Volumes).

  • Loading: Dissolve crude in minimum DCM.

  • Gradient: 0% to 5% MeOH in DCM over 15 CV.

    • Note: The product likely elutes between 2-4% MeOH.[1]

Protocol B: "The High-Res" Reverse Phase Method

Use this for final polishing or analytical purity.[1]

  • Column: Biphenyl, 2.7 µm or 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Why ACN? ACN has a dipole that interacts with the cyano group, enhancing selectivity better than Methanol.

    • Why Acid? Protonating the amide/amine species sharpens the peak shape.

Module 4: Palladium Scavenging (Suzuki Specific)

If your product is gray or has a metallic residue, chromatography alone is insufficient. Pd binds to the cyano group.

Workflow:

  • Dissolve crude mixture in THF or EtOAc.

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin (4 equivalents relative to Pd loading).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE frit.

  • Proceed to chromatography.[5][6][7]

Visual Troubleshooting Guides

Figure 1: Purification Decision Tree

Determine the correct mode based on your primary impurity.

PurificationStrategy Start START: Analyze Crude Mixture ImpurityCheck Primary Impurity? Start->ImpurityCheck Pd Palladium / Metal Residue ImpurityCheck->Pd Amine Unreacted Amine (Tailing) ImpurityCheck->Amine Isomer Regioisomer / Dimer (Co-elution) ImpurityCheck->Isomer Scavenge STEP 1: Resin Scavenging (SiliaMetS Thiol) Pd->Scavenge NP_Mod Normal Phase: DCM/MeOH + 0.1% TEA Amine->NP_Mod Passivate Silanols RP_Bi Reverse Phase: Biphenyl Column (Pi-Pi Selectivity) Isomer->RP_Bi Maximize Shape Selectivity Scavenge->ImpurityCheck Re-analyze

Caption: Decision matrix for selecting the purification mode based on the dominant impurity type.

Figure 2: The "Tailing" Feedback Loop

How to fix peak shape issues dynamically.

TailingFix Problem Problem: Peak Tailing Check1 Check Mobile Phase pH Problem->Check1 Action1 Add 0.1% TEA (NP) or Formic Acid (RP) Check1->Action1 pH Incorrect Check2 Check Solubility Check1->Check2 pH OK Action1->Problem Retest Action2 Switch Hexane -> DCM (Prevent precipitation) Check2->Action2 Cloudy Sample Check3 Check Loading Check2->Check3 Solubility OK Action2->Problem Retest Action3 Reduce Load to <1% of Silica Mass Check3->Action3 Overloaded

Caption: Step-by-step troubleshooting for amide tailing issues.

Frequently Asked Questions (FAQ)

Q: I am using Hexane/Ethyl Acetate (50:50) on Silica, but the product isn't moving. Why? A: The 4'-cyano and 2-acetamide groups make this molecule significantly polar.[1] Furthermore, biphenyls often exhibit poor solubility in hexane.

  • Fix: Switch to DCM/Methanol . Start with 100% DCM and gradient to 5% MeOH. The DCM solubilizes the biphenyl core, while the MeOH elutes the polar groups.

Q: My product is pure by TLC but shows a double peak on HPLC. What is happening? A: This is likely Atropisomerism or Rotamerism . The bulky acetamide group at the ortho position restricts rotation around the biphenyl bond or the amide bond itself.

  • Test: Run the HPLC at a higher temperature (e.g., 50°C). If the peaks merge into one sharp peak, they are rotamers, not impurities. You do not need to separate them.

Q: Can I use recrystallization instead of chromatography? A: Yes, and it is often superior for amides.[8]

  • Protocol: Dissolve the crude solid in boiling Ethanol or Acetonitrile . Allow it to cool slowly to room temperature, then refrigerate. The linear cyano-biphenyl structure packs well in crystal lattices, often excluding the bent amine impurities [1, 2].

References

  • Amide Purification Techniques: Edelmann, F. T. (2020).[8] Best techniques for amide purification. ResearchGate.[9] Link

  • Biphenyl Stationary Phases: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online (2017). Link

  • Palladium Removal: Methods for removing palladium from Suzuki coupling products. Vertex AI / Google Patents (US20160340311A1). Link

  • Ortho-Effect in Chromatography: Separation of ortho-substituted biphenyls.[1] MDPI (2010). Link

Sources

Optimization

Stability of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide under acidic conditions

Technical Support Center: N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide Welcome to the technical support resource for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

Welcome to the technical support resource for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this molecule, with a specific focus on its stability under acidic conditions. As Senior Application Scientists, we have structured this guide to move from foundational chemical principles to practical experimental design and troubleshooting, ensuring you have the necessary information to conduct robust and reliable studies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Chemistry

This section addresses the fundamental chemical properties of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide and its potential degradation pathways in an acidic environment.

Q1: What are the key functional groups in N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide and their susceptibility to acid hydrolysis?

N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide possesses two primary functional groups susceptible to degradation under acidic conditions: an acetamide group and a nitrile (cyano) group, attached to a stable biphenyl backbone.

  • Acetamide Group: Amides undergo acid-catalyzed hydrolysis to yield a carboxylic acid and an amine (in its protonated, ammonium salt form).[1][2] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4] This reaction is generally considered irreversible because the resulting amine is protonated under acidic conditions, rendering it non-nucleophilic and unable to participate in the reverse reaction.[3]

  • Nitrile Group: Nitriles can also be hydrolyzed under acidic conditions, typically requiring heat and strong acid, to produce a carboxylic acid and an ammonium ion.[5][6] This process occurs in two main stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[7][8][9] The initial step involves protonation of the nitrile nitrogen, enhancing the electrophilicity of the carbon for attack by water.[7]

Both groups are susceptible, and their relative rates of hydrolysis will depend on the specific reaction conditions (acid concentration, temperature, and solvent).

Q2: What are the primary degradation pathways and expected products under acidic conditions?

Given the two hydrolyzable functional groups, there are three potential degradation pathways for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide in an acidic medium.

  • Pathway A: Amide Hydrolysis First: The acetamide group is hydrolyzed, cleaving the C-N bond to form 2-amino-4'-cyano[1,1'-biphenyl] and acetic acid.

  • Pathway B: Nitrile Hydrolysis First: The cyano group is hydrolyzed to a carboxylic acid, forming 2'-acetamido-[1,1'-biphenyl]-4-carboxylic acid . This reaction proceeds via an intermediate amide, 2'-(acetamido)-[1,1'-biphenyl]-4-carboxamide.

  • Pathway C: Complete Hydrolysis: Both functional groups are hydrolyzed, resulting in the final product 2'-amino-[1,1'-biphenyl]-4-carboxylic acid , along with acetic acid and an ammonium salt.

The predominant pathway and the observed degradants will be dictated by the kinetics of each hydrolysis reaction under the chosen experimental conditions.

G parent N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide degA Pathway A: Amide Hydrolysis 2-Amino-4'-cyano[1,1'-biphenyl] parent->degA H₃O⁺, Δ (- CH₃COOH) degB Pathway B: Nitrile Hydrolysis 2'-Acetamido-[1,1'-biphenyl]-4-carboxylic acid parent->degB H₃O⁺, Δ (- NH₄⁺) degC Pathway C: Complete Hydrolysis 2'-Amino-[1,1'-biphenyl]-4-carboxylic acid degA->degC H₃O⁺, Δ (- NH₄⁺) degB->degC H₃O⁺, Δ (- CH₃COOH)

Caption: Potential degradation pathways of the target molecule.

Q3: How can I distinguish between the different degradation products analytically?

The most effective method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This technique allows for the separation of the parent compound from its degradants and provides mass-to-charge (m/z) information to confirm their identities.

CompoundChange in Molecular Weight (vs. Parent)Expected Observation
Parent Compound N/AThe primary peak in the chromatogram at t=0.
Pathway A Degradant (Amide Hydrolysis)-42.04 DaA new peak appears with a mass corresponding to the loss of an acetyl group (C₂H₂O).
Pathway B Degradant (Nitrile Hydrolysis)+17.01 DaA new peak appears with a mass corresponding to the conversion of -CN to -COOH (addition of O₂H, loss of N).
Pathway C Degradant (Complete Hydrolysis)-25.03 DaA new peak appears with a mass corresponding to both the loss of the acetyl group and conversion of -CN to -COOH.

Section 2: Experimental Design and Protocols

This section provides a comprehensive guide for designing and executing a forced degradation study to assess the stability of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide under acidic conditions, in line with regulatory expectations.[10][11]

Guide: Designing a Forced Degradation Study for Acidic Conditions

Forced degradation, or stress testing, is essential for understanding degradation pathways and developing stability-indicating analytical methods.[12][13]

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stressing cluster_analysis Phase 3: Analysis P1 Define Objectives & Scope (e.g., 5-20% degradation) P2 Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) P1->P2 S1 Select Acid Conditions (e.g., 0.1 M HCl, 1 M HCl) P2->S1 S3 Incubate Samples (Time points: 0, 2, 4, 8, 24h) S1->S3 S2 Set Temperature (e.g., Room Temp, 60°C) S2->S3 A1 Neutralize & Dilute Samples S3->A1 A2 Analyze via Stability-Indicating HPLC-UV/MS Method A1->A2 A3 Characterize Degradants (Mass Spec, RRT) A2->A3 A4 Calculate Mass Balance A3->A4 G start Problem Observed in Stability Study p1 No / Insufficient Degradation (<5%) start->p1 p2 Excessive Degradation (>20%) start->p2 p3 Poor Peak Shape / Resolution start->p3 p4 Poor Mass Balance start->p4 s1a Increase Stress: - Increase Acid Conc. (0.1M -> 1M) - Increase Temperature (RT -> 60°C) - Extend Duration p1->s1a s2a Decrease Stress: - Decrease Acid Conc. (1M -> 0.1M) - Decrease Temperature (60°C -> RT) - Reduce Duration (shorter time points) p2->s2a s3a Optimize HPLC Method: - Check column health - Adjust mobile phase pH - Modify gradient slope (make it shallower) - Try a different stationary phase p3->s3a s4a Investigate: - Are degradants non-chromophoric? (Check MS total ion chromatogram) - Did compound precipitate? - Is the analytical method truly stability-indicating? p4->s4a

Caption: Troubleshooting decision tree for stability studies.

Q&A: Common Experimental Issues

Q: My results show very little degradation (<5%) even after 24 hours with 0.1 M HCl at 60°C. What should I do? A: This indicates the compound is relatively stable under these conditions. To achieve the target degradation of 5-20%, you need to increase the stress level. [13]* Increase Acid Concentration: Repeat the experiment using a stronger acid concentration, such as 1 M HCl. [14]* Increase Temperature: If using 1 M HCl still yields low degradation, consider increasing the temperature cautiously (e.g., to 80°C), while monitoring for secondary degradation. [13]* Extend Duration: While less efficient, extending the study duration beyond 24 hours is another option.

Q: My compound degraded almost completely (>80%) within the first time point. How can I study the degradation pathway? A: The stress conditions are too harsh. You need to reduce the stress to slow down the reaction rate.

  • Decrease Temperature: Conduct the initial experiments at room temperature or even refrigerated conditions (5°C) before attempting elevated temperatures.

  • Decrease Acid Concentration: Use a more dilute acid (e.g., 0.01 M HCl) to slow the hydrolysis.

  • Take Earlier Time Points: Sample at much shorter intervals, such as 5, 15, 30, and 60 minutes, to capture the formation of initial degradants before they are consumed.

Q: I see a new peak in my chromatogram, but I'm not sure if it's from amide or nitrile hydrolysis. How can I confirm? A: This is where LC-MS is critical.

  • Check the Mass: As detailed in the table in Section 1, determine the mass of the degradant. A mass loss of ~42 Da points to amide hydrolysis, while a mass gain of ~17 Da indicates nitrile hydrolysis.

  • Look for Intermediates: For nitrile hydrolysis, you might be able to detect the amide intermediate (2'-(acetamido)-[1,1'-biphenyl]-4-carboxamide) at early time points or under milder conditions. This would provide strong evidence for Pathway B.

  • MS/MS Fragmentation: If available, perform MS/MS on the parent and degradant peaks. The fragmentation patterns can provide structural information to help confirm which part of the molecule has changed.

Q: My mass balance is poor (significantly less than 100%). What could be the cause? A: Poor mass balance suggests that not all components are being accounted for. Common causes include:

  • Non-UV Active Degradants: One or more degradation products may lack a chromophore and are therefore invisible to the UV detector. Check the mass spectrometer's Total Ion Chromatogram (TIC) to see if there are peaks present that are not in the UV trace.

  • Precipitation: The parent compound or a degradant may have precipitated out of the solution, especially after neutralization. Visually inspect your samples and consider analyzing the supernatant and any precipitate separately.

  • Formation of Volatiles: While less likely for this molecule, some degradation pathways can produce volatile products that are lost from the sample.

  • Adsorption: The compound or its degradants may be adsorbing to the vial surface. Using silanized glass vials can sometimes mitigate this issue.

References

  • Vertex AI Search. (n.d.). Nitrile to Acid - Common Conditions. Retrieved February 13, 2026.
  • Vertex AI Search. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved February 13, 2026.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved February 13, 2026.
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved February 13, 2026.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved February 13, 2026.
  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved February 13, 2026.
  • LibreTexts. (2021). 3.9: Chemistry of Amides- Synthesis and Reactions. Retrieved February 13, 2026.
  • YouTube. (2023). Hydrolysis of Acetamide | Acid | Base. Retrieved February 13, 2026.
  • Pharmaguideline. (2025).
  • YouTube. (2019). mechanism of amide hydrolysis. Retrieved February 13, 2026.
  • Canadian Science Publishing. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Retrieved February 13, 2026.
  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved February 13, 2026.
  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. Retrieved February 13, 2026.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 13, 2026.
  • MedCrave online. (2016). Forced Degradation Studies. Retrieved February 13, 2026.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved February 13, 2026.
  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. Retrieved February 13, 2026.
  • PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved February 13, 2026.
  • BioProcess International. (n.d.).
  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved February 13, 2026.
  • Wikipedia. (n.d.). 2-Aminobiphenyl. Retrieved February 13, 2026.
  • Sigma-Aldrich. (2026). LC-MS Innovations for Drug Analysis: Optimizing with Supelco and Ascentis Solutions. Retrieved February 13, 2026.
  • ChemicalBook. (n.d.). 2-Aminobiphenyl CAS#: 90-41-5. Retrieved February 13, 2026.
  • PubChem. (n.d.). 2-Aminobiphenyl | C12H11N | CID 7015. Retrieved February 13, 2026.
  • ACS Publications. (2003). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Retrieved February 13, 2026.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Interpretation of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

The following guide is structured to serve as a high-level technical resource for analytical chemists and medicinal chemists. It moves beyond basic spectral listing to focus on differentiation, impurity profiling, and st...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a high-level technical resource for analytical chemists and medicinal chemists. It moves beyond basic spectral listing to focus on differentiation, impurity profiling, and structural validation.

Strategic Context & Molecule Significance

The biaryl amide scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and liquid crystal engineering. N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide represents a critical intermediate where the orthogonality of the two aromatic rings and the electronic push-pull nature (acetamide donor vs. cyano acceptor) create a unique magnetic environment.

This guide compares the target molecule against its two most common "alternatives" encountered during synthesis:

  • The Precursor: 2-Amino-4'-cyanobiphenyl (Incomplete acetylation).

  • The Regioisomer: N-(4'-cyano[1,1'-biphenyl]-4-yl)acetamide (Incorrect coupling position).

Experimental Protocol: Self-Validating System

To ensure reproducibility and distinct peak separation, the choice of solvent is not arbitrary; it is functional.

Methodology
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory standard for this analysis.

    • Causality: Chloroform-d (

      
      ) often leads to broadening of the amide -NH proton due to rapid exchange or quadrupole broadening. DMSO-d6 forms strong hydrogen bonds with the amide, sharpening the peak and shifting it downfield (>9.0 ppm) into a "clean" window, allowing for quantitative integration.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition: 16 scans minimum; relaxation delay (

    
    ) 
    
    
    
    2.0 seconds to ensure accurate integration of the aromatic protons relative to the methyl singlet.

Spectral Analysis & Interpretation

The spectrum is divided into three diagnostic zones.

Zone A: The Aliphatic Anchor (1.8 – 2.2 ppm)
  • Signal: Sharp Singlet (3H).

  • Shift:

    
     ppm (DMSO-d6).
    
  • Interpretation: This is the methyl group of the acetamide.

  • Validation Check: If this integral is < 3.0 relative to the aromatic protons, check for incomplete drying (residual solvents like ethyl acetate can overlap, though usually at 1.99 ppm in DMSO).

Zone B: The Aromatic Fingerprint (7.2 – 8.0 ppm)

This region differentiates the target from its regioisomers. The molecule possesses two distinct rings:

  • Ring B (Cyano-substituted): Acts as a Para-substituted system (AA'BB'). The Cyano group (-CN) is strongly electron-withdrawing.

    • Protons ortho to CN (H-3', H-5'): Deshielded doublet,

      
       ppm.
      
    • Protons meta to CN (H-2', H-6'): Doublet,

      
       ppm.[1][2]
      
  • Ring A (Acetamide-substituted): Acts as an Ortho-substituted system (ABCD).

    • Key Feature: The proton ortho to the acetamide (H-3) often appears as a doublet or multiplet slightly downfield due to the anisotropy of the carbonyl group, though the twist of the biphenyl system can mitigate this.

Zone C: The Labile Proton (9.0 – 10.0 ppm)
  • Signal: Broad Singlet (1H).[2]

  • Shift:

    
     ppm.
    
  • Interpretation: Amide -NH.

  • Diagnostic Value: Its presence confirms N-acetylation. Its integration (1H) confirms mono-acetylation.

Comparative Analysis: Product vs. Alternatives

The following table summarizes the critical chemical shift differences required to validate the product against its synthesis risks.

FeatureTarget Product (Ortho-Amide)Alternative 1: Precursor (Free Amine)Alternative 2: Regioisomer (Para-Amide)
Amide -NH Singlet, ~9.4 ppm Absent (Broad singlet ~5.0 ppm for

)
Singlet, ~10.0 ppm
Methyl (-CH3) Singlet, ~2.05 ppm Absent Singlet, ~2.05 ppm
Ring A Symmetry Asymmetric (ABCD) Asymmetric (ABCD)Symmetric (AA'BB')
H-3 (Ring A) Multiplet/Doublet (Ortho)Upfield shift (Shielded by

)
Part of AA'BB' system
Visualizing the Logic Flow

The following diagram illustrates the decision tree for confirming the structure based on NMR splitting patterns.

NMR_Logic Start Unknown Sample Spectrum Check_Aliphatic Check 1.8 - 2.2 ppm Region Start->Check_Aliphatic Methyl_Present Singlet (3H) Present? Check_Aliphatic->Methyl_Present Check_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Methyl_Present->Check_Aromatic Signal Found Precursor ID: Precursor (Free Amine) (Missing Acetyl group) Methyl_Present->Precursor No Signal Symmetry_Check Symmetry of Ring A Signals Check_Aromatic->Symmetry_Check Isomer ID: Para-Regioisomer (Symmetric AA'BB' pattern) Symmetry_Check->Isomer Two AA'BB' Systems Target ID: Target Product (Ortho-Substituted Asymmetry) Symmetry_Check->Target One AA'BB' + One ABCD System

Figure 1: NMR structural assignment decision tree distinguishing the target from precursors and regioisomers.

Synthesis & Impurity Pathway

Understanding the origin of the "Alternatives" aids in spectral troubleshooting. The target is typically synthesized via Suzuki coupling.

Synthesis_Pathway SM1 N-(2-bromophenyl)acetamide (Ring A Source) Reaction Suzuki Coupling (Pd catalyst) SM1->Reaction SM2 4-Cyanophenylboronic acid (Ring B Source) SM2->Reaction Product Target Molecule N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide Reaction->Product Impurity1 Impurity: Homocoupling (Biphenyl-4,4'-dicarbonitrile) Reaction->Impurity1 Side Rxn Impurity2 Impurity: Hydrolysis (Free Amine) Product->Impurity2 Degradation

Figure 2: Synthesis pathway highlighting origins of potential spectral impurities.

References

  • PubChem Compound Summary. N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard reference for substituent effects on benzene rings).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Royal Society of Chemistry. N-phenylacetamide 1H NMR Data. Available at: [Link] (Used for Ring A acetanilide baseline shifts).

Sources

Comparative

Mass spectrometry fragmentation pattern of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

An In-Depth Guide to the Structural Elucidation of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide: A Mass Spectrometry-Centric Comparative Analysis For Researchers, Scientists, and Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide: A Mass Spectrometry-Centric Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of drug discovery and development, the unambiguous structural confirmation of a new chemical entity (NCE) is a cornerstone of regulatory submission and intellectual property. This guide provides a senior application scientist's perspective on the structural elucidation of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide, a molecule featuring a complex arrangement of functional groups including a biphenyl core, a nitrile, and an acetamide. We will focus primarily on the predictive analysis of its electron ionization mass spectrometry (EI-MS) fragmentation pattern, a powerful technique for initial molecular weight determination and structural fingerprinting. This in-depth analysis will be framed within a broader comparative context, evaluating the synergistic roles of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to illustrate a robust, multi-technique workflow for absolute structure confirmation.

The Analytical Imperative: Structurally Characterizing a Novel Biphenyl Derivative

The molecule N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide represents a typical challenge in medicinal chemistry. Its structure combines a rigid biphenyl scaffold, often explored for its protein-binding capabilities, with polar functional groups that modulate its physicochemical properties. Before any meaningful biological assessment or lead optimization can occur, its identity must be unequivocally confirmed. While synthesis may point to the desired product, the potential for isomeric impurities or unexpected reaction products necessitates rigorous analytical validation. This guide will use this molecule as a case study to compare and contrast the primary spectroscopic and crystallographic techniques employed for this purpose.

Mass Spectrometry: A First Look at Molecular Identity and Stability

Mass spectrometry is the frontline technique for determining molecular weight and obtaining initial structural clues through controlled fragmentation.[1][2] For a molecule like N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide, Electron Ionization (EI) is a robust choice. The high energy of EI (typically 70 eV) induces reproducible fragmentation, creating a unique fingerprint that can be used for identification and structural analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (70 eV). This ejects an electron from the molecule, creating an energetically unstable molecular ion (M•+).

  • Fragmentation: The excess energy in the molecular ion causes it to fragment into smaller, charged daughter ions and neutral radicals or molecules.[2]

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Causality: The choice of EI is deliberate. While softer ionization techniques like Electrospray Ionization (ESI) are excellent for determining the molecular weight of fragile molecules with minimal fragmentation, EI's strength lies in its extensive, reproducible fragmentation, which provides a rich dataset for structural elucidation.[2][3]

Predicted Fragmentation Pattern of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

The molecular weight of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide (C₁₅H₁₂N₂O) is 236.27 g/mol . The fragmentation will be dictated by the relative stabilities of the potential ions and neutral losses, driven by the molecule's distinct functional groups.

  • The Molecular Ion (M•+): The presence of two aromatic rings suggests a stable molecular ion will be observed at m/z 236 .[4][5] According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.[4]

  • Primary Fragmentation: The Acetamide Side Chain: The N-acetyl group is a prime site for initial fragmentation. The most characteristic fragmentation for N-aryl acetamides is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) via a six-membered rearrangement.[6][7][8]

    • M•+ (m/z 236) → [M - 42]•+ + CH₂=C=O

    • This will produce a prominent ion at m/z 194 , corresponding to the 4'-cyano-[1,1'-biphenyl]-2-amine radical cation. This is often the base peak in the spectrum of acetanilides.[9]

  • Secondary Fragmentations:

    • Loss of Methyl Radical: Alpha-cleavage can lead to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, forming an acylium ion. However, this is generally less favorable than the loss of ketene.

      • M•+ (m/z 236) → [M - 15]+ + •CH₃ at m/z 221

    • Loss of Acetyl Radical: Cleavage of the C-N bond can result in the loss of the acetyl radical (•COCH₃, 43 Da).

      • M•+ (m/z 236) → [M - 43]+ + •COCH₃ at m/z 193

    • Fragmentation of the Biphenyl Core and Nitrile Group: The biphenyl structure is quite stable and less prone to fragmentation.[10] The ion at m/z 194 may subsequently lose hydrogen cyanide (HCN, 27 Da) from the cyano-substituted ring.

      • [m/z 194]•+ → [C₁₂H₈]•+ + HCN at m/z 167

    • Further fragmentation of the biphenylamine core could lead to ions characteristic of biphenyl itself, such as m/z 152 (biphenylene radical cation) after loss of the remaining amine and cyano functionalities, although pathways might be complex.

  • Note on McLafferty Rearrangement: The classic McLafferty rearrangement requires a γ-hydrogen that can be transferred to a carbonyl oxygen via a six-membered transition state, followed by β-cleavage.[11][12] In this molecule, there are no suitable γ-hydrogens on an alkyl chain attached to the carbonyl group, so a classic McLafferty rearrangement is not expected. The loss of ketene is the dominant rearrangement-based fragmentation.[6][13]

Visualization of the Predicted Fragmentation Pathway

G M M•+ (m/z 236) N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide ion194 [M-42]•+ (m/z 194) M->ion194 - CH₂CO (42 Da) (Ketene Loss) ion193 [M-43]+ (m/z 193) M->ion193 - •COCH₃ (43 Da) ion221 [M-15]+ (m/z 221) M->ion221 - •CH₃ (15 Da) ion167 [C₁₂H₈]•+ (m/z 167) ion194->ion167 - HCN (27 Da) G cluster_0 Analytical Workflow Synthesis Chemical Synthesis (Proposed Structure) MS Mass Spectrometry (Confirm MW & Formula) Synthesis->MS Is MW correct? NMR NMR Spectroscopy (Confirm Atom Connectivity) MS->NMR Yes Xray X-ray Crystallography (Confirm Absolute 3D Structure) NMR->Xray Connectivity Confirmed Conclusion Structure Confirmed Xray->Conclusion 3D Structure Confirmed

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide Purity Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of a robust and reproducible synthesis of the final active phar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of a robust and reproducible synthesis of the final active pharmaceutical ingredient (API). N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide, a likely intermediate in the synthesis of complex molecules, demands rigorous purity assessment to ensure the safety and efficacy of the end product. This guide provides an in-depth comparison of reference standards and analytical methodologies for the purity analysis of this compound, grounded in scientific principles and practical laboratory experience.

The Critical Role of Purity Analysis for Pharmaceutical Intermediates

The quality of a pharmaceutical intermediate like N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide directly influences the impurity profile of the final API.[1] Uncontrolled impurities can lead to downstream reaction inefficiencies, the formation of toxic by-products, and potential rejection of the final API by regulatory bodies. Therefore, a well-defined strategy for purity analysis, supported by appropriate reference standards, is not merely a quality control measure but a critical component of risk management in drug development.[1][2]

Understanding Potential Impurities: A Synthesis-Based Approach

A plausible synthesis could involve the acylation of 2-amino-4'-cyano[1,1'-biphenyl] with an acetylating agent. Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted 2-amino-4'-cyano[1,1'-biphenyl] and the acetylating agent (e.g., acetic anhydride, acetyl chloride).

  • By-products: Di-acetylated products or other side-reaction products.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

The following diagram illustrates a hypothetical synthetic route and the potential points of impurity introduction.

Caption: Hypothetical synthesis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide and potential impurity formation pathways.

Reference Standards: The Cornerstone of Accurate Quantification

The accuracy of any purity analysis is fundamentally dependent on the quality of the reference standard used. For a non-pharmacopeial intermediate, obtaining a certified reference standard can be challenging.

Types of Reference Standards:

Standard TypeDescriptionAvailability for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide
Primary Standard (e.g., USP, EP) A substance that is widely acknowledged to be of the highest purity and whose value is accepted without reference to other standards.Not currently available as there is no official monograph.[3][4]
Certified Reference Material (CRM) A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate.Not readily found in major supplier catalogs (e.g., Sigma-Aldrich, MedchemExpress).[5] A custom synthesis by a specialized provider may be required.
Working Standard A standard that is qualified against a primary or certified reference material and is used for routine laboratory analysis.This is the most practical approach. A well-characterized in-house batch can be established as a working standard.

Establishing an In-House Working Standard:

In the absence of a commercially available CRM, a laboratory must establish its own working standard. The following workflow is recommended:

Caption: Workflow for the establishment of an in-house working standard for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide.

Comparison of Analytical Techniques for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[6]

HPLC Column Selection: C18 vs. Biphenyl

The choice of HPLC column is critical for achieving adequate separation of the main compound from its impurities. While C18 columns are the workhorse of reversed-phase chromatography, biphenyl columns offer an alternative selectivity that can be highly advantageous for aromatic compounds like N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide.[7][8]

FeatureC18 ColumnBiphenyl ColumnRationale for N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide
Primary Retention Mechanism Hydrophobic (van der Waals) interactions.[7]Mixed-mode: Hydrophobic and π-π interactions.[7][8]The biphenyl group in the analyte can engage in strong π-π interactions with the biphenyl stationary phase, leading to enhanced retention and selectivity.[9]
Selectivity Primarily based on hydrophobicity.Enhanced selectivity for aromatic and moderately polar compounds. Can resolve structurally similar compounds and isomers.[7][10]Impurities with minor structural modifications that do not significantly alter hydrophobicity may co-elute on a C18 column but can be resolved on a biphenyl column due to differences in their π-π interactions.
Typical Elution Order Generally, less polar compounds are retained longer.Elution order can be significantly different from C18, offering an orthogonal separation mechanism.[10]A change in elution order can help in peak tracking and identification during method development and validation.

Experimental Protocol: Comparative HPLC Analysis

The following protocol outlines a systematic approach to compare the performance of a C18 and a biphenyl column for the analysis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide.

Objective: To evaluate the selectivity and resolution of a C18 versus a biphenyl HPLC column for the purity analysis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide and its potential impurities.

1. Materials and Instrumentation:

  • HPLC system with a UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Biphenyl column (e.g., 4.6 x 150 mm, 5 µm).

  • N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide working standard.

  • Spiked sample containing the working standard and anticipated impurities (if available) or a stressed (e.g., acid/base hydrolyzed, oxidized) sample to generate degradation products.

  • HPLC-grade acetonitrile and water.

  • Formic acid or other suitable mobile phase modifier.

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 30-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

3. Experimental Workflow:

Caption: Experimental workflow for comparing the performance of C18 and biphenyl HPLC columns.

4. Data Analysis and Interpretation: The column that provides the best resolution between the main peak and all impurity peaks, with good peak shape and reasonable retention times, should be selected for further method development and validation.[11]

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Once an analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12]

Key Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity analysis (if using a PDA detector), resolution > 1.5 for all adjacent peaks.
Linearity To demonstrate a linear relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120% for low levels.[11][13]
Precision (Repeatability & Intermediate Precision) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 10% for impurities.[11]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Conclusion

The purity analysis of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide requires a systematic and scientifically sound approach, especially in the absence of official monographs and commercially available certified reference standards. By understanding the potential synthetic impurities, establishing a well-characterized in-house working standard, and employing analytical techniques with orthogonal selectivity, such as HPLC with a biphenyl column, researchers can develop and validate a robust purity method. This ensures the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Nacalai Tesque. Comparison of biphenyl and other aromatic stationary phases. Nacalai Tesque, Inc. Accessed February 13, 2026. [Link].

  • D. S. Bell. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Published June 1, 2017. Accessed February 13, 2026. [Link].

  • S. S. Kumar, P. S. Kumar, A. A. Kumar. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. 2014;6(5):1066-1075. Accessed February 13, 2026. [Link].

  • P. Mehta, et al. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate. Published April 22, 2016. Accessed February 13, 2026. [Link].

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. NETZSCH. Published July 22, 2020. Accessed February 13, 2026. [Link].

  • S. Kumar, et al. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Accessed February 13, 2026. [Link].

  • Pharmacor. Pharmaceutical Intermediate Quality Standards: A Practical Guide. Pharmacor. Accessed February 13, 2026. [Link].

  • T. Menaka, B. R. Kuber. ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research. 2020;11(4):1823-1830. Accessed February 13, 2026. [Link].

  • P. Mehta, et al. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research. 2012;4(1):63-69. Accessed February 13, 2026. [Link].

  • Organic Syntheses. cyanoacetamide. Organic Syntheses. Accessed February 13, 2026. [Link].

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Published September 4, 2024. Accessed February 13, 2026. [Link].

  • Intertek. Pharmaceutical Impurity Testing and Identification. Intertek. Accessed February 13, 2026. [Link].

  • A. Groman, et al. Purity determination of the starting materials used in the synthesis of pharmaceutical substances. ResearchGate. Published May 7, 2019. Accessed February 13, 2026. [Link].

  • Google Patents. CN111925302A - Synthesis method of cyanoacetamide. Accessed February 13, 2026. .
  • S. A. S. Ghozlan, et al. Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Accessed February 13, 2026. [Link].

  • Pharmaffiliates. CAS No : 482577-59-3 | Chemical Name : N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine Methyl Ester Hydrochloride. Pharmaffiliates. Accessed February 13, 2026. [Link].

  • Google Patents. US20010021787A1 - Process for preparing cyanoacetamide. Accessed February 13, 2026. .
  • ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. American Chemical Society. Published March 21, 2022. Accessed February 13, 2026. [Link].

  • PMDA. Official Monographs. Pharmaceuticals and Medical Devices Agency. Accessed February 13, 2026. [Link].

  • CPAChem. Organic CRM. CPAChem. Accessed February 13, 2026. [Link].

  • ZeptoMetrix. Analytical Reference Materials. ZeptoMetrix. Accessed February 13, 2026. [Link].

  • PharmaCompass. N-[(2'-cyanobiphenyl-4-yl) methyl]-(L)-valine methyl ester hydrochloride. PharmaCompass. Accessed February 13, 2026. [Link].

  • USP-NF. PF 46(2) Table of Contents. USP-NF. Published May 13, 2020. Accessed February 13, 2026. [Link].

  • Google Patents. US20130144067A1 - PROCESS FOR THE PREPARATION OF VALSARTAN. Accessed February 13, 2026. .
  • Lead Sciences. N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide. Lead Sciences. Accessed February 13, 2026. [Link].

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Handling and Disposal of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide. The procedures outlined are grounded in established safety principles fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide. The procedures outlined are grounded in established safety principles for related chemical structures, ensuring a proactive and protective approach in the laboratory. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it with the caution required for its constituent chemical motifs: a biphenyl scaffold, a nitrile group, and an acetamide moiety.

Hazard Assessment and Risk Mitigation

N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide is a solid, likely a powder, and presents hazards common to aromatic nitriles and biphenyl compounds. The primary risks are associated with inhalation of dust, skin and eye contact, and ingestion.[1][2][3]

  • Inhalation: Inhaling dust can lead to respiratory tract irritation.[1][4][5]

  • Skin Contact: Can cause skin irritation and may be harmful if absorbed through the skin.[1][2]

  • Eye Contact: Expected to cause serious eye irritation.[1][3][4]

  • Ingestion: Harmful if swallowed.[1][4][5]

  • Biphenyl Toxicity: Biphenyl itself can cause eye and respiratory irritation, and has been studied for potential liver and nervous system effects with significant exposure.[6][7]

  • Cyanide Group: While the nitrile group (-CN) is covalently bound and not free cyanide, thermal decomposition or certain chemical reactions could potentially release hydrogen cyanide gas.[2] Therefore, it is crucial to avoid contact with strong acids and high temperatures.[2][8]

Logical Flow for Safe Handling

The following diagram illustrates the critical decision-making process for safely handling N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_start Review SDS of Analogs ppe_selection Select Appropriate PPE prep_start->ppe_selection fume_hood Prepare Fume Hood ppe_selection->fume_hood weighing Weighing (in hood) fume_hood->weighing Proceed to handling dissolving Dissolving/Reaction weighing->dissolving decontamination Decontaminate Glassware dissolving->decontamination After experiment waste_segregation Segregate Waste decontamination->waste_segregation disposal Dispose via HazWaste waste_segregation->disposal end end disposal->end End spill Spill evacuate_spill Evacuate & Secure spill->evacuate_spill cleanup_spill Cleanup Procedure spill->cleanup_spill exposure Personal Exposure skin_contact Skin: Wash 15 min exposure->skin_contact eye_contact Eyes: Rinse 15 min exposure->eye_contact inhalation Inhalation: Fresh Air exposure->inhalation ingestion Ingestion: Medical Help exposure->ingestion

Caption: Workflow for handling N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.[9] For prolonged handling or when working with solvents, consider thicker, chemical-resistant gloves.[10]Provides protection against a broad range of chemicals and is a good choice for handling solids and solutions.[11][12][13] Always inspect gloves before use.[14]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[12] A face shield should be worn over goggles if there is a significant splash risk.[12]Protects against dust particles and splashes. Standard safety glasses are insufficient.
Body Protection A flame-resistant lab coat, fully buttoned.[12]Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with particulate filters (N95 or better) may be required if dust cannot be controlled within a fume hood.[12]Primarily, all handling of the solid compound should be within a certified chemical fume hood to control dust.[8] Respirators are a secondary line of defense.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risk.

Preparation
  • Designated Area: All work with N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide must be conducted in a designated area within a certified chemical fume hood.[8]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2]

  • Gather Materials: Before starting, gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.

Weighing and Transfer
  • Minimize Dust: Handle the solid compound carefully to avoid generating dust.[2][14][15]

  • Weighing: Weigh the compound within the fume hood. Using a balance with a draft shield can help.

  • Transfer: When transferring the powder to a reaction vessel, do so slowly and carefully.

In Solution
  • Solvent Addition: Add solvent to the solid in a controlled manner to prevent splashing.

  • Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.

Disposal Plan

All waste containing N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: All contaminated materials, including gloves, weigh boats, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for solids.[8]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container for liquids.[8]

  • Sharps: Contaminated needles or other sharps must be disposed of in an appropriate sharps container.

Decontamination
  • Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous liquid waste.

  • Work Surfaces: Decontaminate the fume hood surfaces where the compound was handled. A recommended procedure for cyanide-containing compounds involves cleaning with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8] All cleaning materials must be disposed of as solid hazardous waste.[8]

Waste Pickup
  • Follow your institution's procedures for hazardous waste disposal.[16] Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Emergency Procedures

In the event of an emergency, immediate and correct action is vital.

Emergency SituationImmediate Action Protocol
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[1] Seek immediate medical attention and provide the SDS of a related compound if available.
Spill Evacuate the immediate area.[8] For a small spill within a fume hood, carefully clean it up using absorbent pads. Decontaminate the area as described in section 4.2. For a larger spill, or any spill outside of a fume hood, evacuate the lab and contact your institution's emergency response team.[8]

References

  • The Safety and Handling of 4-Cyanophenyl Isocyan
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. Google Cloud.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety.
  • 1 - SAFETY D
  • SAFETY D
  • Safety D
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff.
  • Nitrile Gloves Chemical Resistance Guide. Bergamot.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • How to Choose PPE for Chemical Work. Google Cloud.
  • Treatment of Complex Cyanide Compounds for Reuse or Disposal. EPA NEPS.
  • Cyanide Disposal Service For Businesses. Collect and Recycle.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Working Environment and Risk Assessment of Biphenyl in Workplace.
  • Exposure monitoring and risk assessment of biphenyl in the workplace. International Journal of Environmental Research and Public Health.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry.
  • 2 - SAFETY D
  • material safety data sheet - cyanoacetamide 98%. Google Cloud.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Biphenyl (CICADS). INCHEM.
  • Exposure Monitoring and Risk Assessment of Biphenyl in the Workplace. PMC.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.